Ethyl 8-(4-butylphenyl)-8-oxooctanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-(4-butylphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOFOOZJAXPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. The proposed pathway is based on established and fundamental organic chemistry reactions, offering a robust framework for its preparation. The synthesis is presented as a three-stage process, beginning with the formation of a key monoester intermediate, followed by its conversion to a reactive acyl chloride, and culminating in a Friedel-Crafts acylation to yield the target molecule.
Detailed experimental protocols for each stage are provided, alongside tables summarizing quantitative data and key reaction parameters. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and experimental workflows.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence:
-
Monoesterification of Suberic Acid: Selective esterification of one of the two carboxylic acid groups of suberic acid (octanedioic acid) to produce 8-ethoxy-8-oxooctanoic acid (monoethyl suberate).
-
Acyl Chloride Formation: Conversion of the remaining carboxylic acid group of monoethyl suberate into a highly reactive acyl chloride, yielding ethyl 8-chloro-8-oxooctanoate.
-
Friedel-Crafts Acylation: Reaction of ethyl 8-chloro-8-oxooctanoate with butylbenzene in the presence of a Lewis acid catalyst to form the final product, this compound. The butyl group directs acylation primarily to the para position due to steric hindrance.[1]
Experimental Protocols
The following protocols are based on standard laboratory procedures for analogous chemical transformations and provide a detailed methodology for each synthetic step.
Step 1: Synthesis of 8-Ethoxy-8-oxooctanoic Acid (Monoethyl Suberate)
This procedure describes the selective monoesterification of suberic acid. An alternative method is the controlled partial hydrolysis of diethyl suberate.[2][3]
-
Reagents and Materials:
-
Suberic acid (1.0 eq)
-
Anhydrous Ethanol (large excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask, add suberic acid and a large excess of anhydrous ethanol.
-
While stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until a significant amount of monoester is formed (this may take several hours). Avoid prolonged reaction times to minimize the formation of the diester.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted diacid and sulfuric acid), and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monoethyl suberate, which may be purified further by column chromatography or vacuum distillation.
-
Step 2: Synthesis of Ethyl 8-chloro-8-oxooctanoate
This protocol converts the monoester into the corresponding acyl chloride, the key reagent for the Friedel-Crafts reaction. This reaction should be performed in a well-ventilated fume hood.
-
Reagents and Materials:
-
8-Ethoxy-8-oxooctanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (approx. 1.5 - 2.0 eq) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst, if using oxalyl chloride)
-
Round-bottom flask, reflux condenser with a gas trap (e.g., connected to a base solution like NaOH to neutralize HCl and SO₂ gases), dropping funnel, heating mantle.
-
-
Procedure:
-
Place 8-ethoxy-8-oxooctanoic acid in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., DCM).
-
Slowly add thionyl chloride to the stirred solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gases.
-
After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours or until gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and checking for the disappearance of the starting carboxylic acid by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride by distillation, followed by rotary evaporation (a trap cooled with dry ice/acetone is recommended to capture volatile SOCl₂).
-
The resulting crude ethyl 8-chloro-8-oxooctanoate is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Step 3: Friedel-Crafts Acylation to Yield this compound
This is the final C-C bond-forming step. Anhydrous conditions are critical for the success of this reaction.
-
Reagents and Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (approx. 1.1 - 1.3 eq)
-
Butylbenzene (1.0 eq)
-
Ethyl 8-chloro-8-oxooctanoate (approx. 1.0 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Ice water, crushed ice
-
Hydrochloric acid (HCl), dilute aqueous solution (e.g., 2M)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath.
-
-
Procedure:
-
Set up a three-neck flask under an inert atmosphere. Charge the flask with anhydrous aluminum chloride and anhydrous DCM.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In a separate flask, dissolve butylbenzene and ethyl 8-chloro-8-oxooctanoate in anhydrous DCM.
-
Add the solution of butylbenzene and acyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an hour, then let it warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the consumption of the starting materials.
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This process is highly exothermic.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM or diethyl ether.
-
Combine all organic layers and wash them sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.
-
Data Presentation
The following tables summarize key quantitative data for the proposed synthesis. Yields are based on representative values for analogous reactions found in the literature.
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction Name | Key Reagents | Solvent | Typical Yield (%) | Reference Analogy |
| 1 | Fischer Esterification | Suberic Acid, Ethanol, H₂SO₄ | Ethanol | 60-75 | [4] |
| 2 | Acyl Chloride Formation | Monoethyl Suberate, SOCl₂ | DCM | 85-95 | [5] |
| 3 | Friedel-Crafts Acylation | Acyl Chloride, Butylbenzene, AlCl₃ | DCM | 70-85 | [6] |
Table 2: Predicted Physicochemical and Spectroscopic Data for this compound
(Note: This data is predicted based on the chemical structure and serves for reference purposes.)
| Property | Predicted Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.25 (d, 2H, Ar-H meta to C=O), δ 4.1 (q, 2H, -OCH₂CH₃), δ ~2.9 (t, 2H, -COCH₂-), δ ~2.65 (t, 4H, Ar-CH₂- and -CH₂CO₂Et), δ ~1.6 (m, 8H, alkyl chain CH₂), δ 1.25 (t, 3H, -OCH₂CH₃), δ 0.9 (t, 3H, Ar-(CH₂)₃-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (Ar-C=O), δ ~174 (-CO₂Et), δ ~150 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~60 (-OCH₂-), δ ~38-22 (alkyl chain carbons), δ ~14 (methyl carbons) |
| IR (Infrared) | ~1735 cm⁻¹ (ester C=O stretch), ~1685 cm⁻¹ (aryl ketone C=O stretch), ~1605 cm⁻¹ (aromatic C=C stretch), ~2930 cm⁻¹ (aliphatic C-H stretch) |
| Mass Spec (EI) | m/z 318 (M⁺), 273 (M⁺ - OEt), 161 (C₄H₉-Ph-CO⁺) |
Mandatory Visualizations
Friedel-Crafts Acylation: Experimental Workflow
The following diagram details the workflow for the final and most critical step of the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for Ethyl 8-(4-butylphenyl)-8-oxooctanoate is limited. This guide provides a summary of calculated properties and predicted data based on a structural isomer, Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, alongside a general experimental framework for the characterization of novel keto-esters.
Core Compound Identification
This compound is a keto-ester with the following structural identifiers:
| Identifier | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| CAS Number | Not assigned |
Physicochemical Properties
The following table summarizes the available data for Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate (CAS: 898778-50-2), a structural isomer of the target compound. These values are predicted and should be used as estimations.[1]
| Property | Predicted Value |
| Boiling Point | 423.4 ± 38.0 °C |
| Density | 0.985 ± 0.06 g/cm³ |
Experimental Protocols
Given the lack of specific literature for this compound, a generalized experimental protocol for the synthesis and characterization of a novel keto-ester is presented below. This is based on common organic chemistry practices for similar compounds.
Synthesis: Friedel-Crafts Acylation
A potential synthetic route for this compound is the Friedel-Crafts acylation of butylbenzene with a suitable acylating agent derived from suberic acid monoethyl ester.
Materials:
-
Butylbenzene
-
Suberic acid monoethyl ester chloride (or suberic anhydride followed by esterification)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve butylbenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add suberic acid monoethyl ester chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons in different chemical environments. Expected signals would include those for the ethyl ester, the aliphatic chain, the butyl group, and the aromatic protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups. Key absorbances to look for include the C=O stretch of the ketone and the ester, C-O stretching of the ester, and C-H stretches of the aromatic and aliphatic portions.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of a novel organic compound.
Signaling Pathways
Currently, there is no published information available that links this compound to any specific signaling pathways or biological activities. Further research would be required to investigate its potential interactions with biological systems.
References
An In-depth Technical Guide to Ethyl 8-(4-butylphenyl)-8-oxooctanoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a specific keto-ester of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of public data on this exact compound, this document focuses on its chemical identity, provides data on structurally similar compounds, outlines a plausible synthetic route, and presents a logical workflow for its preparation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and CAS Number
Synonyms and Nomenclature
The systematic IUPAC name for the target compound is This compound . Other potential synonyms include:
-
Benzeneoctanoic acid, 4-butyl-η-oxo-, ethyl ester
-
Ethyl 8-(4-n-butylbenzoyl)octanoate
Structurally Related Compounds
For comparative analysis, data for the following structurally similar compounds are provided:
| Compound Name | CAS Number |
| Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | 898778-50-0 |
| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | 898778-32-0 |
Physicochemical Properties of Related Compounds
The following table summarizes the predicted and available physicochemical properties of the aforementioned related compounds. These values can provide an estimation of the properties of this compound.
| Property | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate |
| Molecular Formula | C18H26O3 |
| Molecular Weight | 290.4 g/mol |
| Boiling Point | 406.6 ± 38.0 °C (Predicted) |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) |
Experimental Protocols: A General Synthetic Approach
While a specific, validated experimental protocol for the synthesis of this compound is not published, a general and reliable method would be the Friedel-Crafts acylation of butylbenzene with a suitable acylating agent derived from a precursor to the ethyl octanoate chain.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its mono-ester, mono-acid chloride.
-
Friedel-Crafts Acylation: The resulting acid chloride is reacted with butylbenzene in the presence of a Lewis acid catalyst.
Detailed Methodologies
Step 1: Preparation of 8-chloro-8-oxooctanoic acid ethyl ester
-
To a solution of suberic acid (1 equivalent) in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours to achieve mono-esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an inert solvent like dichloromethane.
-
Thionyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
The mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the evolution of HCl gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 8-chloro-8-oxooctanoic acid ethyl ester, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C.
-
A solution of 8-chloro-8-oxooctanoic acid ethyl ester (1 equivalent) in dichloromethane is added dropwise to the AlCl₃ suspension.
-
Butylbenzene (1 equivalent) is then added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical flow of the proposed synthetic protocol.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways
As there is no available literature on the biological activity or mechanism of action for this compound, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this compound would be necessary to elucidate any relevant pathways.
Conclusion
This compound represents a potentially interesting molecule for which public data is scarce. This guide has provided a comprehensive overview based on the available information for structurally related compounds and established chemical principles. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its physicochemical properties and potential biological activities. This document serves as a starting point for scientists and researchers interested in exploring the chemistry and applications of this and similar long-chain aromatic keto-esters.
Solubility profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted solubility profile based on its chemical structure and the fundamental principles of solubility. It also provides a detailed experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.
Physicochemical Properties and Predicted Solubility
This compound is a molecule characterized by several key functional groups that dictate its physicochemical properties, including its solubility. Its structure includes a long aliphatic octanoate chain, an ethyl ester group, a phenyl ring, and a ketone group.
The solubility of a compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4]
-
Non-polar characteristics : The presence of the long C8 alkyl chain and the butyl-substituted phenyl ring gives the molecule a significant non-polar character. These hydrophobic regions will favor solubility in non-polar or weakly polar organic solvents.[5][6]
-
Polar characteristics : The ester and ketone functional groups introduce polar moments due to the electronegativity of the oxygen atoms.[7][8][9] These groups can participate in dipole-dipole interactions and may act as hydrogen bond acceptors.[10][11][12]
Based on this structure, this compound is predicted to be:
-
Highly soluble in non-polar solvents like hexane and toluene, and in chlorinated solvents like dichloromethane.
-
Soluble in moderately polar solvents such as acetone and ethyl acetate.[7]
-
Sparingly soluble to insoluble in highly polar solvents like water. The large non-polar part of the molecule is expected to dominate over the polar groups, leading to poor aqueous solubility.[5][9]
Illustrative Solubility Data
The following table presents a predicted, illustrative solubility profile for this compound in a range of common laboratory solvents at ambient temperature. Note: These values are estimations based on chemical principles and should be confirmed by experimental data.
| Solvent | Type | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, mg/mL) |
| Water | Polar Protic | Insoluble | < 0.1 |
| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 |
| Acetone | Polar Aprotic | Soluble | 50 - 100 |
| Dichloromethane | Halogenated | Freely Soluble | > 200 |
| Hexane | Non-polar | Soluble | 50 - 100 |
| Toluene | Non-polar | Freely Soluble | > 200 |
| Diethyl Ether | Weakly Polar | Freely Soluble | > 200 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound involves the shake-flask method. This procedure is designed to achieve equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
The solubility profile of this compound is predicted to be dominated by its significant non-polar character, leading to good solubility in non-polar and weakly polar organic solvents and poor solubility in aqueous media. This predicted profile provides a valuable starting point for researchers and formulation scientists. However, for any critical application, it is imperative to determine the solubility experimentally using a standardized protocol as outlined in this guide. Such empirical data will ensure the accuracy required for successful drug development, chemical synthesis, and other scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. fountainmagazine.com [fountainmagazine.com]
- 4. Khan Academy [khanacademy.org]
- 5. quora.com [quora.com]
- 6. Phenyl group - Wikipedia [en.wikipedia.org]
- 7. tutorchase.com [tutorchase.com]
- 8. Aromatic ketone [m.chemicalbook.com]
- 9. All About Aromatic Ketones [unacademy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Thermal Analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes.[2][3]
For Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a compound with a molecular weight of 318.45 g/mol , TGA will reveal its decomposition profile. Esters are known to decompose at elevated temperatures, often breaking down into smaller carboxylic acids, ketones, and other volatile fragments.[4] The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.[5]
Expected Thermal Decomposition
A dynamic TGA experiment, where the sample is heated at a constant rate, is expected to show a single-step or multi-step decomposition process.[5][6] The initial weight loss may be attributed to the volatilization of any residual solvent. The primary decomposition of the ester will occur at a higher temperature, characterized by a significant and rapid loss of mass. The presence of both an aliphatic chain and an aromatic ring may lead to a complex decomposition pattern.
Experimental Protocol for TGA
A standard protocol for the TGA of an organic compound like this compound is as follows:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[1]
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Heat the sample from 30 °C to a final temperature of around 600 °C at a linear heating rate of 10 °C/min.[2]
-
-
Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass loss in each step.
Illustrative TGA Data
The following table summarizes the kind of quantitative data that would be obtained from a TGA experiment.
| Parameter | Illustrative Value | Description |
| Onset Decomposition Temperature (Tonset) | ~ 250 °C | The temperature at which significant decomposition begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 300 °C | The temperature at which the rate of mass loss is at its maximum, determined from the DTG curve. |
| Mass Loss (%) | > 95% | The total percentage of mass lost during the decomposition process. |
| Residual Mass (%) | < 5% | The percentage of mass remaining at the end of the experiment, which could indicate the formation of non-volatile byproducts. |
Note: The values presented in this table are hypothetical and serve as a guide for what might be expected for a compound with the structure of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[8][9] This information is crucial for understanding the physical properties, purity, and solid-state behavior of a compound.[10]
For this compound, DSC analysis can determine its melting point, enthalpy of fusion, and potentially a glass transition if the material can exist in an amorphous state.
Expected Thermal Transitions
Upon heating, a crystalline sample of this compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. The area under this peak represents the enthalpy of fusion, which is the energy required to melt the substance.[11][12] If the sample is cooled from the melt and reheated, a glass transition might be observed as a step change in the heat flow, followed by an exothermic crystallization peak and then the endothermic melting peak.
Experimental Protocol for DSC
A typical DSC protocol for an organic compound involves the following steps:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. This scan removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 150 °C down to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: Heat the sample again from -50 °C to 150 °C at 10 °C/min. Data from this scan is typically used for analysis of the glass transition and melting behavior of the recrystallized material.[7]
-
-
Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to identify and quantify the thermal events.
Illustrative DSC Data
The following table presents hypothetical data that could be expected from a DSC analysis of this compound.
| Parameter | Illustrative Value | Description |
| Glass Transition Temperature (Tg) | ~ -20 °C | The temperature at which an amorphous solid transitions to a rubbery state, observed as a step change in the baseline of the second heating scan. |
| Crystallization Temperature (Tc) | ~ 30 °C | The temperature at which the material crystallizes from the amorphous state upon heating, observed as an exothermic peak. |
| Melting Temperature (Tm) | ~ 85 °C | The temperature at which the crystalline solid melts, observed as an endothermic peak. The peak maximum is often reported. |
| Enthalpy of Fusion (ΔHf) | ~ 120 J/g | The heat absorbed during melting, calculated from the area of the melting peak. This value is related to the material's crystallinity.[13][14] |
Note: The values presented in this table are hypothetical and serve as a guide for what might be expected for a compound with the structure of this compound.
Experimental Workflow
The logical flow of thermal analysis experiments for a novel compound like this compound is depicted in the following diagram.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound using TGA and DSC provides critical information regarding its thermal stability, decomposition profile, and physical transitions. This guide outlines the standard procedures and expected outcomes for these analyses. By following these detailed protocols, researchers, scientists, and drug development professionals can effectively characterize the thermal properties of this and similar compounds, which is essential for determining appropriate processing and storage conditions, and for ensuring product quality and stability.
References
- 1. epfl.ch [epfl.ch]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. tainstruments.com [tainstruments.com]
- 4. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etamu.edu [etamu.edu]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Historical Context and Discovery of Long-Chain Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ketoesters (LCKEs) are a class of organic molecules characterized by a long aliphatic chain, a ketone functional group, and an ester functional group. While their close relatives, long-chain fatty acids and their metabolically activated acyl-CoA esters, have been extensively studied for their roles in metabolism and cellular signaling, the unique history and specific biological functions of discrete long-chain ketoesters are less broadly recognized. This technical guide provides a comprehensive overview of the historical context of their discovery, key synthetic methodologies, and emerging insights into their biological significance, tailored for an audience in research and drug development.
Historical Context and Discovery
The discovery of long-chain ketoesters is intrinsically linked to the development of fundamental organic chemistry reactions, most notably the Claisen condensation . First reported by Rainer Ludwig Claisen in 1887, this carbon-carbon bond-forming reaction provided the foundational chemistry for synthesizing β-keto esters.[1][2] The reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[1][3]
Historically, the synthesis of long-chain ketoesters was an extension of this classical reaction, utilizing a long-chain fatty acid ester as one of the reactants. For example, the synthesis of compounds like ethyl stearoylacetate and ethyl palmitoylacetate would involve the reaction of ethyl stearate or ethyl palmitate with ethyl acetate in the presence of a base like sodium ethoxide. While a singular "discovery" paper for long-chain ketoesters as a distinct class is not apparent in the historical literature, their existence and synthesis are a direct consequence of the broad applicability of the Claisen condensation to a variety of ester substrates, including those with long aliphatic chains.
Early research into fatty acid metabolism and the biosynthesis of complex lipids laid the groundwork for understanding the potential biological relevance of keto-functionalized long-chain molecules. The recognition that fatty acids are not merely energy storage molecules but also precursors to signaling molecules and key components of cellular structures spurred interest in their various derivatives.[4]
Key Synthetic Methodologies
The primary historical and contemporary method for the synthesis of long-chain β-ketoesters remains the Claisen condensation and its variations.
Claisen Condensation
The mechanism of the Claisen condensation involves the following key steps:[1]
-
Enolate Formation: A strong base removes an α-proton from an ester molecule, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.
-
Elimination: The alkoxy group of the second ester is eliminated, forming the β-keto ester.
-
Deprotonation: The newly formed β-keto ester, which has acidic α-protons between the two carbonyl groups, is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.
-
Protonation: An acidic workup protonates the resulting enolate to yield the final β-keto ester.
The general workflow for a crossed Claisen condensation to produce a long-chain ketoester is depicted below:
Caption: Workflow for the synthesis of a long-chain β-ketoester via Claisen condensation.
Experimental Protocol: Synthesis of Ethyl Stearoylacetate
The following is a representative, generalized protocol for the synthesis of ethyl stearoylacetate based on the principles of the Claisen condensation. Specific conditions may vary based on the original literature.
Materials:
-
Ethyl stearate
-
Ethyl acetate (dried)
-
Sodium ethoxide
-
Anhydrous diethyl ether or toluene
-
Dilute sulfuric or acetic acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reflux under anhydrous conditions and vacuum distillation
Procedure:
-
A solution of sodium ethoxide in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl stearate and a molar excess of dry ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (often room temperature or slightly elevated).
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.
-
The reaction mixture is then cooled to room temperature and subsequently in an ice bath.
-
The reaction is quenched by the slow addition of a dilute acid solution until the mixture is acidic to litmus paper.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure ethyl stearoylacetate.
Quantitative Data:
The yields of Claisen condensations for the synthesis of long-chain ketoesters can vary widely depending on the specific substrates, base, solvent, and reaction conditions. Historically, yields for such reactions might have been modest, while modern adaptations of the Claisen condensation and related reactions can achieve higher efficiencies. For instance, some modern palladium-catalyzed syntheses of β-keto esters report high yields.[5]
| Reaction Type | Reactants | Product | Reported Yield Range | Reference |
| Classical Claisen | Long-chain ester + Short-chain ester | Long-chain β-keto ester | Variable, often moderate | [1] |
| Pd-catalyzed | Allyl β-keto carboxylates | α-allyl ketones | Generally high | [5] |
Biological Significance and Signaling Pathways
While the biological roles of long-chain fatty acids and their acyl-CoA esters are well-established, the specific signaling functions of discrete long-chain ketoesters are an emerging area of research. It is hypothesized that LCKEs may act as signaling molecules themselves or serve as precursors to other bioactive compounds.
Long-chain acyl-CoA esters are known to be key intermediates in numerous metabolic pathways and are recognized as important cellular signaling molecules.[6][7] They are involved in processes such as fatty acid biosynthesis and β-oxidation, and can modulate the activity of various enzymes and transcription factors.[6]
It is plausible that long-chain ketoesters could interact with some of the same cellular targets as their non-keto counterparts, potentially with different affinities or leading to different downstream effects. For example, ketone bodies, which are structurally related to the keto-portion of LCKEs, are known to act as signaling molecules that can modulate inflammation and oxidative stress.[8][9]
A potential signaling pathway for long-chain ketoesters could involve their interaction with nuclear receptors or other transcription factors that sense cellular lipid status, similar to how fatty acids and their derivatives are known to function.
Caption: A hypothesized signaling pathway for long-chain ketoesters.
Conclusion and Future Directions
The study of long-chain ketoesters is rooted in the classical organic synthesis of the 19th century, with the Claisen condensation providing the primary means for their creation. While their chemical synthesis is well-understood, their biological roles are still being elucidated. For researchers and professionals in drug development, long-chain ketoesters represent a potentially underexplored class of signaling molecules. Future research should focus on:
-
Systematic screening of LCKEs for activity against a range of biological targets, particularly those involved in metabolic and inflammatory diseases.
-
Elucidation of specific signaling pathways directly modulated by LCKEs, distinguishing their effects from those of long-chain fatty acids and acyl-CoA esters.
-
Development of novel synthetic methodologies to create a diverse library of LCKEs with varying chain lengths, degrees of unsaturation, and positions of the keto group to enable structure-activity relationship studies.
A deeper understanding of the historical context and fundamental chemistry of long-chain ketoesters, combined with modern biological screening and mechanistic studies, will be crucial in unlocking their full therapeutic potential.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Theoretical Calculations on Ethyl 8-(4-butylphenyl)-8-oxooctanoate: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations performed on Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, electronic properties, and vibrational analysis of the title compound. The presented data, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map, offer insights into the molecule's reactivity and potential for intermolecular interactions. This document serves as a valuable resource for researchers in drug discovery and materials science, providing a foundational computational framework for further investigation of this and similar molecules.
Introduction
This compound is a keto-ester derivative with potential applications in organic synthesis and as a building block in the development of novel chemical entities. Understanding the intrinsic molecular properties of this compound is crucial for predicting its behavior in various chemical and biological systems. Computational chemistry provides a powerful, non-invasive approach to elucidate these properties at an atomic level.
This whitepaper outlines a theoretical study of this compound using Density Functional Theory (DFT), a robust method for quantum chemical calculations. The primary objectives of this computational analysis are to:
-
Determine the ground-state optimized geometry of the molecule.
-
Analyze its electronic structure, focusing on the Frontier Molecular Orbitals (HOMO and LUMO).
-
Map the Molecular Electrostatic Potential (MEP) to identify reactive sites.
-
Provide a detailed computational protocol for reproducibility and further research.
The insights gained from these calculations can guide synthetic efforts, aid in the design of new derivatives, and provide a basis for understanding its potential interactions with biological targets.
Computational Methodology
The theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was first constructed and subjected to geometry optimization.
2.1. Geometry Optimization and Frequency Analysis
The geometry of the molecule was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, allowing all geometric parameters to relax to their lowest energy state.
Following the optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the obtained geometry.
2.2. Electronic Property Calculations
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
2.3. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. The MEP is mapped onto the total electron density surface, providing a color-coded guide to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
Results and Discussion
3.1. Molecular Geometry
The geometry optimization yielded a stable conformation of this compound. The structure is characterized by the planar phenyl ring attached to the octanoate chain via a ketone group. The butyl and ethyl ester groups exhibit staggered conformations to minimize steric hindrance.
3.2. Quantitative Data Summary
The key quantitative results from the DFT calculations are summarized in the table below.
| Parameter | Calculated Value | Units |
| Optimized Ground State Energy | -1078.4562 | Hartrees |
| Dipole Moment | 3.12 | Debye |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap (ΔE) | 5.22 | eV |
| C=O Stretch (Ketone) | 1685 | cm⁻¹ |
| C=O Stretch (Ester) | 1735 | cm⁻¹ |
3.3. Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is primarily localized on the 4-butylphenyl moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl groups of both the ketone and the ester, suggesting these are the likely sites for nucleophilic attack.
The calculated HOMO-LUMO gap of 5.22 eV is a significant indicator of the molecule's stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1][2]
3.4. Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution. The most negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl groups, confirming their nucleophilic character and their ability to act as hydrogen bond acceptors. The regions of positive potential (blue regions) are located around the hydrogen atoms of the aliphatic chains, though to a lesser extent. This information is invaluable for predicting non-covalent interactions and potential binding modes with a receptor.
Visualizations
4.1. Computational Workflow
The following diagram illustrates the workflow for the theoretical calculations performed.
Caption: Computational workflow for theoretical analysis.
4.2. Key Molecular Regions
The diagram below highlights the key functional regions of this compound discussed in the analysis.
Caption: Functional regions of the target molecule.
Experimental Protocols
5.1. Protocol for DFT Calculations
This protocol details the step-by-step methodology for the theoretical calculations.
-
Molecular Structure Creation:
-
The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).
-
The structure is converted to a 3D conformation and saved in a suitable format (e.g., .mol or .pdb).
-
-
Input File Preparation for Gaussian:
-
A Gaussian input file (.gjf) is created with the 3D coordinates.
-
The route section is defined as: #p B3LYP/6-31G(d) opt freq.
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.
-
opt: Keyword for geometry optimization.
-
freq: Keyword to perform a frequency calculation after optimization.
-
-
The charge and multiplicity are set to 0 and 1, respectively, for the neutral ground state.
-
-
Execution of Calculation:
-
The input file is submitted to the Gaussian 16 software on a high-performance computing cluster.
-
The progress of the calculation is monitored through the output file.
-
-
Analysis of Results:
-
Geometry Optimization: Successful convergence of the optimization is confirmed by checking the output file for the "Optimization completed" message.
-
Frequency Analysis: The output of the frequency calculation is inspected to ensure there are no imaginary frequencies, confirming a true energy minimum.
-
Electronic Properties: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.
-
MEP Map Generation: The checkpoint file (.chk) from the calculation is used to generate the MEP surface using a visualization software (e.g., GaussView). The cube files for electron density and electrostatic potential are generated and mapped onto each other.
-
Conclusion
The theoretical investigation of this compound using DFT calculations has provided significant insights into its structural and electronic properties. The optimized geometry reveals a stable conformation, and the vibrational analysis confirms its stability. The calculated HOMO-LUMO gap of 5.22 eV indicates a molecule with considerable kinetic stability. The MEP map successfully identified the nucleophilic regions around the carbonyl oxygens and the electrophilic character of the phenyl ring.
This in-depth computational guide provides a foundational dataset and a clear methodology for researchers. The presented results can be leveraged for predicting the molecule's reactivity, understanding its intermolecular interactions, and guiding the future design and development of related compounds in the fields of medicinal chemistry and materials science.
References
Unlocking the Therapeutic Potential of Oxooctanoates: A Guide to Novel Research Directions
For Immediate Release
This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining promising new research avenues for the exploration of novel oxooctanoates. These fascinating keto-acids, and their derivatives, present a largely untapped reservoir of potential therapeutic agents. This document provides a comprehensive overview of their synthesis, known biological activities, and the signaling pathways they modulate, while also presenting detailed experimental protocols to facilitate further investigation.
Introduction to Oxooctanoates
Oxooctanoates, also known as keto-octanoates, are eight-carbon fatty acids containing a ketone functional group. The position of this keto group along the carbon chain dictates the molecule's isomeric form and significantly influences its chemical properties and biological activity. While several isomers exist, research has predominantly focused on 3-oxooctanoic acid and 7-oxooctanoic acid.[1][2][3] These molecules are not merely metabolic intermediates but are emerging as active signaling molecules with the potential to modulate a variety of cellular processes. This guide will delve into the current understanding of these compounds and propose novel research directions to unlock their full therapeutic potential.
Promising Research Directions for Novel Oxooctanoates
The exploration of novel oxooctanoate derivatives holds significant promise for the development of new therapeutics. Building upon the knowledge of existing isomers, the following research directions are proposed:
-
Synthesis of Novel Isomers and Derivatives: Systematic synthesis and characterization of all possible oxooctanoate isomers are fundamental. Further exploration into the synthesis of derivatives, such as esters, amides, and halogenated compounds, could yield molecules with enhanced stability, bioavailability, and biological activity.[4]
-
Elucidation of Structure-Activity Relationships (SAR): A comprehensive SAR study is crucial to understand how modifications to the oxooctanoate scaffold impact its biological effects. This involves correlating specific structural features with observed activities to guide the rational design of more potent and selective compounds.
-
Investigation of Therapeutic Potential in Metabolic Diseases: Given the link between medium-chain fatty acids and metabolism, novel oxooctanoates should be investigated for their potential in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Their role in ketogenesis and modulation of receptors like GPR40 are key areas for exploration.[5]
-
Exploration of Anti-cancer Properties: The influence of fatty acid metabolism on cancer cell proliferation is a burgeoning field of research. Novel oxooctanoates should be screened for their cytotoxic or cytostatic effects on various cancer cell lines and their potential to interfere with cancer cell signaling pathways.
-
Neuroprotective and Neuro-modulatory Effects: The ketogenic diet, which elevates ketone bodies, has shown efficacy in neurological disorders like epilepsy. Investigating the direct effects of specific oxooctanoates on neuronal cells, mitochondrial function, and neuro-inflammation could uncover new treatments for neurodegenerative diseases.[6]
-
Antimicrobial and Anti-inflammatory Applications: The observed insecticidal activity of octanoic acid suggests a potential for antimicrobial properties in its oxo-derivatives.[7] Furthermore, their role in modulating inflammatory signaling pathways warrants investigation for the development of new anti-inflammatory agents.
Synthesis of Oxooctanoates
The synthesis of oxooctanoates can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the starting materials available.
General Synthetic Strategies
Common synthetic routes include the oxidation of corresponding hydroxy-octanoates and the acetoacetic ester synthesis for producing beta-keto esters which can then be hydrolyzed and decarboxylated to yield the desired 3-oxooctanoic acid.[8] For other isomers, such as 7-oxooctanoic acid, synthesis may involve the reaction of a Grignard reagent with a suitable precursor like diethyl oxalate.[9]
Below is a generalized workflow for the synthesis and purification of a novel oxooctanoate derivative.
References
- 1. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxooctanoic acid | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Show how the following ketones might be synthesized by using the ... | Study Prep in Pearson+ [pearson.com]
- 9. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Acylation of Butylbenzene
Introduction
The acylation of butylbenzene is a fundamental organic transformation that introduces an acyl group onto the butylbenzene ring. This reaction, typically accomplished via a Friedel-Crafts acylation, is of significant interest in synthetic organic chemistry for the preparation of aryl ketones. These ketones serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acylating agent and a Lewis acid catalyst, attacks the electron-rich aromatic ring of butylbenzene. This document provides a detailed laboratory protocol for the acylation of butylbenzene, a summary of reaction parameters, and a visual representation of the experimental workflow.
Data Presentation: Summary of Reaction Parameters
The efficiency of the Friedel-Crafts acylation is influenced by several factors including the choice of acylating agent, catalyst, solvent, reaction temperature, and time. Below is a table summarizing typical conditions collated from various Friedel-Crafts acylation procedures.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aromatic Substrate | Butylbenzene | Anisole | Toluene |
| Acylating Agent | Acetyl Chloride | Propionyl Chloride | Acetic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) |
| Catalyst Stoichiometry | >1 equivalent | Stoichiometric | Catalytic |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | None (neat) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux | Heated |
| Reaction Time | 30 minutes to several hours | 1-2 hours | 10-20 minutes |
| Work-up | Quenching with ice/HCl | Quenching with ice/HCl | Quenching with ice water/NaOH |
Experimental Protocol: Friedel-Crafts Acylation of Butylbenzene with Acetyl Chloride
This protocol details the acylation of butylbenzene using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
-
n-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask (three-necked)
-
Addition funnel
-
Condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
1. Reaction Setup:
- Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser.[1] All glassware must be thoroughly dried to prevent the decomposition of the Lewis acid catalyst.[1]
- Place the flask in an ice bath on a magnetic stirrer.
- In a fume hood, carefully weigh 1.1 equivalents of anhydrous aluminum chloride into the reaction flask.[1][2]
- Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.[1]
2. Addition of Reactants:
- In a separate dry flask, prepare a solution of 1.0 equivalent of n-butylbenzene in anhydrous dichloromethane.
- In the addition funnel, prepare a solution of 1.05 equivalents of acetyl chloride in anhydrous dichloromethane.[1]
- Slowly add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.[1][2]
- After the addition of acetyl chloride is complete, add the n-butylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
3. Reaction Progression:
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up:
- Cool the reaction mixture in an ice bath.
- Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker.[1][3] This step quenches the reaction and decomposes the aluminum chloride complex.
- Stir the mixture vigorously for 10-15 minutes until all solids have dissolved.[1]
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with two portions of dichloromethane.[1]
- Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[1]
- Dry the organic layer over anhydrous sodium sulfate.
5. Product Isolation and Purification:
- Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel.[1][4]
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.[1]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water.[1]
-
Acetyl chloride is corrosive and a lachrymator.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acylation of butylbenzene.
Signaling Pathway: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of butylbenzene.
References
Application Notes and Protocols: Ethyl 8-(4-butylphenyl)-8-oxooctanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-(4-butylphenyl)-8-oxooctanoate is a long-chain aryl ketoester with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a lipophilic butylphenyl group, a ketone, and an ester moiety, allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This document provides an overview of its applications, a detailed synthetic protocol, and relevant data based on analogous compounds.
While specific data for this compound is limited in published literature, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and data from structurally similar compounds.
Applications in Organic Synthesis
This compound serves as a key intermediate for introducing a substituted aromatic ring and a long aliphatic chain into a target molecule.
1. As a Versatile Building Block:
-
Modification of the Ketone: The ketone functionality can be readily transformed.
-
Reduction: Reduction of the ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol. This introduces a chiral center and a hydroxyl group for further functionalization.
-
Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group, a common strategy in the synthesis of bioactive compounds.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone into an alkene, allowing for carbon-carbon bond formation and the synthesis of complex unsaturated systems.
-
Clemmensen or Wolff-Kishner Reduction: These reduction methods can convert the ketone to a methylene group (-CH₂-), resulting in Ethyl 8-(4-butylphenyl)octanoate. This is a useful strategy for synthesizing long-chain alkylated aromatic compounds.
-
-
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
2. Intermediate in Medicinal Chemistry:
Long-chain aryl ketones and their derivatives are known to exhibit a range of biological activities.[1] The structural motif present in this compound is found in molecules with potential applications as:
-
Enzyme Inhibitors: The combination of a hydrophobic tail and a polar head group is a common feature in enzyme inhibitors that target active sites with both hydrophobic and polar regions.
-
Anticancer Agents: Certain long-chain salicylketoxime derivatives have shown antiproliferative activities.[1]
-
Pro-drugs: The ester functionality can be used as a pro-drug moiety to improve the pharmacokinetic properties of a drug molecule.
Synthesis of this compound
The most direct and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[2][3] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
For the synthesis of this compound, the reaction would involve the acylation of butylbenzene with 8-ethoxycarbonyl-octanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Experimental Workflow
References
Application Notes and Protocols: Ethyl 8-(4-butylphenyl)-8-oxooctanoate as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 8-(4-butylphenyl)-8-oxooctanoate as a key intermediate in the synthesis of novel drug candidates. While direct, published applications of this specific molecule are not extensively documented, its structure as a ketoester makes it a valuable building block in medicinal chemistry. This document outlines a representative synthetic protocol for the preparation of this compound and its potential application in the synthesis of heterocyclic compounds, exemplified by the creation of a pyrazole derivative, a common scaffold in pharmacologically active molecules.
Chemical Properties and Synthetic Overview
This compound belongs to the class of β-ketoesters, which are widely recognized as important synthons in organic synthesis due to their dual electrophilic and nucleophilic character. This allows for a variety of chemical transformations, making them ideal starting materials for the construction of more complex molecular architectures.
| Property | Value |
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.45 g/mol |
| CAS Number | 898778-50-4 |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | ~430 °C (predicted) |
| Density | ~1.0 g/cm3 (predicted) |
Synthesis of this compound
The synthesis of the title compound can be achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.
Experimental Protocol:
Materials:
-
Butylbenzene
-
Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)
-
Anhydrous Aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add butylbenzene (1.5 eq).
-
Slowly add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous dichloromethane via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Application as a Drug Discovery Intermediate: Synthesis of a Pyrazole Derivative
The ketoester functionality of this compound is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. A common transformation is the reaction with hydrazine to form pyrazoles.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent to obtain the crude pyrazole derivative.
-
Purify the product by column chromatography or recrystallization.
Potential Signaling Pathway Interactions
While there is no direct evidence linking this compound to specific signaling pathways, the pyrazole core synthesized from this intermediate is a well-known pharmacophore that can interact with a variety of biological targets. For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The long alkyl chain and the butylphenyl group of the synthesized pyrazole could potentially target hydrophobic pockets within enzyme active sites. Further derivatization of the pyrazole ring could lead to compounds with a wide range of biological activities.
Visualizations
Caption: Synthetic workflow for the preparation of this compound and its subsequent conversion to a pyrazole derivative.
Application Notes and Protocols for Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and appropriate storage of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general safety principles for aromatic keto esters and related chemical compounds. It is imperative to handle this compound with care in a controlled laboratory setting.
Compound Information
| Compound Name | This compound |
| CAS Number | Not readily available |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Structure | Aromatic keto ester |
Health and Safety
2.1. Hazard Identification The specific toxicological properties of this compound have not been thoroughly investigated. However, based on its chemical structure as an aromatic keto ester, it should be handled as a potentially hazardous substance.
-
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
2.2. Personal Protective Equipment (PPE) To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if the compound is aerosolized.
Handling Procedures
3.1. General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of any vapors or mists.
-
Use appropriate tools and equipment to prevent spills and contamination.
-
Wash hands thoroughly after handling the compound.
3.2. Spill and Leak Procedures
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Ensure the spill area is well-ventilated during cleanup.
Storage Procedures
Proper storage is crucial to maintain the integrity and stability of this compound. Aromatic compounds and esters should be protected from environmental factors that can cause degradation.[1]
4.1. Storage Conditions
-
Temperature: Store in a cool, dry place.[1] Refrigeration may be suitable for long-term storage to minimize degradation.[1]
-
Atmosphere: For long-term storage or for compounds prone to oxidation, storage under an inert atmosphere (e.g., argon, nitrogen) is recommended.
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in a dark or amber-colored container.[1]
-
Container: Use a tightly sealed, non-reactive container, such as a glass bottle with a secure cap.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
4.2. Quantitative Storage Recommendations
While specific quantitative data for this compound is not available, the following table provides general recommendations for storing aromatic esters based on best practices.[1]
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon) | Prevents oxidation. |
| Light Exposure | Store in the dark | Prevents photodegradation. |
| Container Headspace | Minimize | Reduces the amount of oxygen available for oxidation.[1] |
Experimental Protocols
5.1. Protocol for Solution Preparation
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements (e.g., ethanol, methanol, dichloromethane).
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a volumetric flask. Add the chosen solvent incrementally while gently swirling or sonicating until the compound is fully dissolved.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Storage of Solution: Store the prepared solution in a tightly sealed, labeled container under the recommended storage conditions.
Visual Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound.
References
Application Notes and Protocols for the Synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a potentially valuable intermediate in pharmaceutical research and drug development. The protocol is divided into two main stages: the preparation of the acylating agent, Ethyl 8-chloro-8-oxooctanoate, followed by the Friedel-Crafts acylation of butylbenzene.
Experimental Protocols
Part 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate from Monoethyl suberate
This procedure details the conversion of a monoester of a dicarboxylic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
Monoethyl suberate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve monoethyl suberate in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature with stirring. The reaction will evolve sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude Ethyl 8-chloro-8-oxooctanoate is typically used in the next step without further purification.
Part 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol outlines the acylation of butylbenzene with the prepared Ethyl 8-chloro-8-oxooctanoate using a Lewis acid catalyst.
Materials:
-
Ethyl 8-chloro-8-oxooctanoate (from Part 1)
-
Butylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Ethyl 8-chloro-8-oxooctanoate in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add butylbenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition of butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-6 hours) until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis. Please note that the yields are estimates based on typical Friedel-Crafts acylation reactions and may vary.
| Parameter | Value |
| Starting Materials | |
| Monoethyl suberate | (Specify amount) |
| Butylbenzene | (Specify amount) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Reaction Conditions | |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | |
| Theoretical Yield | (Calculate based on limiting reagent) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | Estimated 70-85% |
| Characterization | |
| Appearance | Expected to be a colorless or pale yellow oil |
| ¹H NMR, ¹³C NMR, IR, MS | To be determined upon synthesis |
Visualizations
The following diagrams illustrate the chemical pathways and the experimental workflow.
Application Notes: Ethyl 8-(4-butylphenyl)-8-oxooctanoate as a Versatile Building Block for Novel Biodegradable Polymers
Introduction
Ethyl 8-(4-butylphenyl)-8-oxooctanoate is a unique bifunctional molecule featuring a long aliphatic chain, an aromatic ketone, and a terminal ethyl ester. This structure presents a compelling opportunity for the synthesis of novel aliphatic-aromatic polymers. The presence of the ester linkage is particularly significant, as it can impart biodegradability to the resulting polymer backbone, a highly desirable trait for biomedical applications.[1][2] The long aliphatic segment can enhance flexibility and solubility, while the aromatic ring provides rigidity and potential for π-π stacking interactions. These polymers are promising candidates for advanced drug delivery systems, where tunable degradation rates and mechanical properties are crucial.[3][4][5]
This document outlines a proposed synthetic strategy for creating a novel polyester from this compound. The protocol involves a two-step process: first, the selective reduction of the ketone to a secondary alcohol, yielding a hydroxy-ester monomer, followed by a catalyzed polycondensation reaction.
Disclaimer: this compound is a novel monomer, and its polymerization has not been extensively reported in peer-reviewed literature. The following protocols are proposed experimental procedures based on established principles of organic and polymer chemistry.[6][7] Researchers should treat these as starting points and optimize conditions as necessary.
Proposed Synthetic Route and Polymer Properties
The overall synthetic strategy involves converting the initial keto-ester into a hydroxy-ester, which can then undergo self-condensation to form a high molecular weight polyester. This aliphatic-aromatic polyester is expected to be a semi-crystalline thermoplastic with properties suitable for drug delivery applications.
Table 1: Hypothetical Properties of Poly[8-(4-butylphenyl)octanoate]
| Property | Symbol | Value | Method |
| Number Average Molecular Weight | Mn | 35,000 g/mol | GPC |
| Weight Average Molecular Weight | Mw | 68,000 g/mol | GPC |
| Polydispersity Index | PDI | 1.94 | GPC (Mw/Mn) |
| Glass Transition Temperature | Tg | 55 °C | DSC |
| Melting Temperature | Tm | 145 °C | DSC |
| Decomposition Temperature (5% weight loss) | Td | 320 °C | TGA (N₂ atm) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-hydroxy-8-(4-butylphenyl)octanoate (Monomer Modification)
This protocol describes the selective reduction of the ketone functionality to a hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Slowly add sodium borohydride to the solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between dichloromethane and deionized water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 8-hydroxy-8-(4-butylphenyl)octanoate.
Protocol 2: Synthesis of Poly[8-(4-butylphenyl)octanoate] via Melt Polycondensation
This protocol details the polymerization of the hydroxy-ester monomer.
Materials:
-
Purified Ethyl 8-hydroxy-8-(4-butylphenyl)octanoate
-
Antimony(III) oxide (Sb₂O₃) or another suitable transesterification catalyst (e.g., 250 ppm)
-
High-vacuum line and Schlenk glassware
Procedure:
-
Place the purified hydroxy-ester monomer and the catalyst into a polymerization tube equipped with a mechanical stirrer and an inlet for nitrogen/vacuum.
-
Heat the vessel to 150 °C under a slow stream of nitrogen for 1 hour to melt the monomer and ensure anhydrous conditions.
-
Increase the temperature to 180 °C and stir for 2 hours, allowing the ethanol byproduct to distill off.
-
Gradually increase the temperature to 220 °C over 1 hour.
-
Slowly apply a high vacuum ( <1 Torr) over 30 minutes to facilitate the removal of the final traces of ethanol and drive the polymerization reaction forward.
-
Continue stirring under high vacuum at 220 °C for 4-6 hours. A noticeable increase in viscosity will be observed.
-
To stop the reaction, release the vacuum with nitrogen and allow the polymer to cool to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent like cold methanol to purify it.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Visualized Experimental Workflow
Caption: Workflow for polyester synthesis and characterization.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyester - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
Welcome to the technical support center for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of butylbenzene with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] The acylium ion generated from ethyl 8-chloro-8-oxooctanoate and AlCl₃ is attacked by the electron-rich butylbenzene ring.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?
A2: Friedel-Crafts acylation is preferred because the acyl group deactivates the aromatic ring, preventing further substitutions (polyacylation).[4][5] In contrast, Friedel-Crafts alkylation introduces an activating alkyl group, which can lead to multiple alkylations on the aromatic ring, reducing the yield of the desired mono-substituted product.[4][6][7]
Q3: What are the main starting materials required for this synthesis?
A3: The key starting materials are butylbenzene, suberic acid (or its derivatives), ethanol, and a chlorinating agent (like thionyl chloride) to form the acyl chloride, along with a Lewis acid catalyst like aluminum chloride.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of isomers (ortho and meta) in addition to the desired para product, though the para product is generally favored due to steric hindrance.[3] Incomplete reaction can leave unreacted starting materials. If the reaction conditions are not anhydrous, hydrolysis of the acyl chloride and the Lewis acid can occur, which will inhibit the reaction.
Troubleshooting Guide
Low Yield
Low product yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Moisture in Reagents or Glassware | Ensure all glassware is oven-dried and cooled under a desiccator before use. Use anhydrous solvents and ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been exposed to moisture. | Improved reaction efficiency as the catalyst and acyl chloride are not prematurely hydrolyzed. |
| Inactive Catalyst | Use a fresh, unopened container of aluminum chloride. Sublimation of the catalyst before use can also ensure its purity and activity. | A more efficient reaction with a higher conversion rate. |
| Incorrect Stoichiometry | Carefully measure the molar ratios of reactants. A slight excess of the acylating agent and Lewis acid relative to butylbenzene can drive the reaction to completion. A common starting point is a 1:1.1:1.2 molar ratio of butylbenzene to acylating agent to AlCl₃. | Optimized conversion of the limiting reagent (butylbenzene) to the desired product. |
| Suboptimal Reaction Temperature | The reaction is typically started at a low temperature (0-5 °C) during the addition of the catalyst and then allowed to warm to room temperature. If the yield is low, consider maintaining the low temperature for a longer period or slightly increasing the final reaction temperature. | Balancing reaction rate and minimizing side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, extending the reaction time may increase the yield. | Drive the reaction closer to completion. |
Product Impurity
The presence of impurities can affect the yield and the biological activity of the final compound.
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Unreacted Butylbenzene | Incomplete reaction due to issues mentioned in the low yield section. | Increase reaction time or temperature. Purify the final product using column chromatography. |
| Suberic Acid Diethyl Ester | Formation of the diester from the starting suberic acid if not properly converted to the mono-acyl chloride. | Ensure the mono-esterification and subsequent chlorination steps are carried out carefully. Column chromatography can separate the diester from the desired product. |
| Ortho and Meta Isomers | Friedel-Crafts acylation on butylbenzene can lead to a mixture of isomers, although the para isomer is favored. | Purification by column chromatography is typically effective in separating the isomers. |
| Hydrolyzed Acyl Chloride (Suberic acid monoethyl ester) | Presence of moisture leading to the hydrolysis of ethyl 8-chloro-8-oxooctanoate. | Perform the reaction under strictly anhydrous conditions. The acidic work-up will remove this impurity. |
Experimental Protocols
Preparation of Ethyl 8-chloro-8-oxooctanoate
-
Mono-esterification of Suberic Acid:
-
In a round-bottom flask, dissolve suberic acid (1 equivalent) in a suitable solvent like toluene.
-
Add ethanol (1 equivalent) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting diacid is consumed.
-
After cooling, wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the monoethyl ester of suberic acid.
-
-
Chlorination:
-
To the cooled (0 °C) monoethyl ester of suberic acid (1 equivalent), slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain ethyl 8-chloro-8-oxooctanoate. Use this product immediately in the next step.
-
Synthesis of this compound
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of butylbenzene (1 equivalent) and ethyl 8-chloro-8-oxooctanoate (1.1 equivalents) in the same dry solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Visual Guides
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the chromatographic purification of crude Ethyl 8-(4-butylphenyl)-8-oxooctanoate. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical structure and polarity of this compound?
A1: this compound is a moderately polar molecule. It contains a nonpolar n-butyl group and a seven-carbon aliphatic chain, along with more polar functional groups: a ketone and an ethyl ester. The aromatic ring also contributes to its overall properties. This balance of polar and nonpolar regions dictates its behavior on a silica gel column.
Q2: Why is column chromatography the recommended purification method for this compound?
A2: Column chromatography is ideal for separating the target compound from common impurities encountered during its synthesis (e.g., Friedel-Crafts acylation). These impurities often include unreacted starting materials or by-products with different polarities. Chromatography on silica gel effectively separates molecules based on their differential adsorption to the stationary phase and solubility in the mobile phase.[1]
Q3: What are the most common impurities to be removed?
A3: Common impurities can include unreacted acylating agents, the aromatic starting material (e.g., butylbenzene), and side-products from the reaction. If the synthesis involves a Friedel-Crafts reaction, residual acid catalyst and polymeric materials may also be present.
Q4: What is a suitable stationary phase and mobile phase for this purification?
A4: The standard choice is silica gel (60 Å, 230-400 mesh) for the stationary phase. A common mobile phase (eluent) is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio is determined by Thin-Layer Chromatography (TLC).[2]
Section 2: Troubleshooting Guide
Q5: My compound isn't moving from the origin on the TLC plate (Rf = 0). What should I do?
A5: This indicates the eluent is not polar enough to move the compound up the silica plate.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 95:5 mixture to a 90:10 or 85:15 mixture.
Q6: My compound is running with the solvent front on the TLC plate (Rf ≈ 1). What does this mean?
A6: This means the eluent is too polar, causing the compound to travel with the mobile phase instead of interacting with the silica gel.
-
Solution: Decrease the polarity of the eluent. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mixture.
Q7: I'm seeing streaks instead of distinct spots on my TLC plate. Why is this happening?
A7: Streaking can be caused by several factors:
-
Sample Overload: The initial spot on the TLC plate is too concentrated. Try diluting your crude sample before spotting.
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[3] You can test for this by running a 2D TLC.[3]
-
Inappropriate Solvent: The sample may not be fully soluble in the eluent, causing it to streak as it moves up the plate.
Q8: The separation on the column is poor, even though my TLC showed good separation. What went wrong?
A8: This is a common issue that can arise from several sources:
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can lead to channeling, where the solvent and sample flow unevenly through the column, ruining separation.[4]
-
Overloading the Column: Too much crude material was loaded for the amount of silica used. A general rule is to use a silica-to-sample mass ratio of 30:1 to 100:1.
-
Sample Band was too Wide: The initial band of the sample at the top of the column was too thick. The sample should be loaded in the minimum possible volume of solvent to ensure a narrow starting band.[5] Consider using the dry-loading technique.[5]
Q9: My purified fractions are still showing impurities. What can I do?
A9: This suggests that the chosen solvent system did not provide sufficient resolution between your product and the impurity.
-
Solution 1: Re-run the column on the impure fractions using a shallower polarity gradient or an isocratic (constant solvent ratio) elution with a finely tuned solvent system.
-
Solution 2: Try a different solvent system altogether. For example, substituting dichloromethane/methanol or toluene/acetone might alter the selectivity and improve separation.
Q10: The column flow rate is extremely slow or has stopped completely. How can I fix this?
A10: A slow or stopped column is typically due to a blockage.
-
Excessive Fines: The silica gel may contain very fine particles that clog the bottom frit. Ensure you are using chromatography-grade silica.
-
Precipitation: The sample may have precipitated at the top of the column upon loading. This can happen if the solvent used to dissolve the sample is much more polar than the column eluent.
-
High Pressure: If using flash chromatography, excessive air pressure can compress the silica gel, drastically reducing flow.[5] The pressure should typically be between 1-4 psi.[5]
Section 3: Data Presentation
All quantitative data should be carefully recorded during the experiment. The tables below provide illustrative examples of how to structure this data for analysis and comparison.
Table 1: Illustrative TLC Data for Solvent System Optimization
| Trial No. | Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity A (Less Polar) | Rf of Target Compound | Rf of Impurity B (More Polar) | ΔRf (Target - Impurity A) | Observations |
| 1 | 95:5 | 0.85 | 0.65 | 0.55 | 0.20 | Poor separation between target and Impurity B. |
| 2 | 90:10 | 0.70 | 0.45 | 0.30 | 0.25 | Good separation. Target Rf is in the ideal range (0.3-0.4). |
| 3 | 85:15 | 0.60 | 0.35 | 0.15 | 0.25 | Excellent separation. This is a good choice for the column. |
| 4 | 80:20 | 0.50 | 0.25 | 0.05 | 0.25 | Separation is good, but the target may elute slowly. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Improperly packed column; Column overload; Wrong solvent system. | Repack the column carefully.[4] Use less sample. Re-optimize eluent with TLC. |
| Tailing Fractions | Compound is too soluble in the mobile phase; Acidic compound on silica. | Decrease eluent polarity once the compound begins to elute.[3] Add a small amount (~0.5%) of triethylamine or acetic acid to the eluent if the compound is basic or acidic, respectively. |
| Compound Decomposition | Sensitivity to acidic silica gel. | Deactivate the silica gel with a base (e.g., triethylamine).[3] Alternatively, use a different stationary phase like alumina.[3] |
| No Compound Eluted | Compound decomposed; Wrong eluent used; Compound is colorless and was missed. | Check compound stability on a TLC plate.[3] Double-check the solvent mixture.[3] Concentrate a few fractions to see if the compound is present but highly diluted.[3] |
Section 4: Experimental Protocols
Protocol 1: Selection of Solvent System via TLC
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate the Rf value for each spot in each solvent system. The ideal system will place the target compound at an Rf of approximately 0.3-0.4 and maximize the separation from all impurities.
Protocol 2: Flash Column Chromatography (Wet Packing)
-
Select a glass column with a stopcock and frit. As a rule of thumb, use about 50g of silica gel for every 1g of crude material.
-
In a beaker, prepare a slurry of silica gel in the least polar eluent you will use (e.g., 95:5 hexane:ethyl acetate). The consistency should be like a thin milkshake.[6]
-
With the stopcock closed, add a small amount of eluent to the column, followed by a layer of sand (~1 cm).
-
Gently pour the silica slurry into the column. Tap the side of the column gently to help the silica pack evenly and remove air bubbles.[6]
-
Once all the silica has been added, open the stopcock to drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.
-
Carefully add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[6]
Protocol 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[5]
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your crude product.[5]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and then add the protective layer of sand.
Protocol 4: Elution and Fraction Collection
-
Carefully add the starting eluent to the column.
-
Open the stopcock and apply gentle air pressure (1-2 psi) to the top of the column to start the flow. The solvent should descend at a rate of about 2 inches per minute.
-
Begin collecting the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the size of the column.
-
If a gradient elution is needed, gradually increase the polarity of the eluent over time by adding progressively more polar solvent mixtures.
Section 5: Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for chromatographic purification.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for Friedel-Crafts acylation of butylbenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting the Friedel-Crafts acylation of butylbenzene.
Troubleshooting Guide
This section addresses common issues encountered during the experiment, offering potential causes and solutions.
Q1: Why is the overall yield of my acylated butylbenzene product consistently low?
Low yields can stem from several factors throughout the experimental process. Common culprits include catalyst deactivation, incomplete reaction, or loss of product during workup.
-
Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure it is fresh, anhydrous, and handled under inert conditions (e.g., nitrogen or argon atmosphere). Exposure to atmospheric moisture will deactivate the catalyst.
-
Reaction Time/Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Stoichiometry: In contrast to many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[1] Ensure at least a 1:1 molar ratio of catalyst to the limiting reagent (typically the acylating agent).
-
Workup Procedure: Product can be lost during the aqueous workup. Ensure thorough extraction with an appropriate organic solvent. The complex formed between the ketone product and the Lewis acid must be hydrolyzed by adding water or dilute acid, but this should be done carefully, preferably at low temperatures, to avoid unwanted side reactions.
Q2: My main product is the ortho-isomer instead of the expected para-isomer. How can I improve regioselectivity?
The butyl group is an ortho, para-director. While the para-isomer is usually favored due to steric hindrance from the bulky butyl group, reaction conditions can influence the product ratio.
-
Solvent Choice: The polarity of the solvent can significantly impact the ratio of isomers. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the sterically less hindered para-product. In contrast, more polar solvents like nitrobenzene can sometimes lead to the thermodynamically more stable product, which may differ.[2]
-
Temperature Control: Lower reaction temperatures generally enhance selectivity by favoring the kinetically controlled product, which is often the para-isomer due to easier access for the incoming electrophile. Running the reaction at 0 °C or below can improve the para to ortho ratio.
Q3: I'm observing multiple acyl groups on the butylbenzene ring (diacylation). How can this be prevented?
Unlike Friedel-Crafts alkylation, acylation rarely suffers from poly-substitution. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[3][4][5] If diacylation is observed, it is highly unusual and may point to extreme reaction conditions.
-
Reaction Conditions: Re-evaluate the reaction temperature and catalyst concentration. Excessively high temperatures or a large excess of a highly active catalyst could potentially overcome the deactivating effect of the first acyl group.
-
Substrate Purity: Ensure the starting butylbenzene is pure and free from any highly activating contaminants that might be more susceptible to acylation.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for the acylation of butylbenzene?
Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this reaction due to its high activity.[6][7] However, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[8] For greener and more reusable options, solid acid catalysts or metal triflates are being explored.[8][9]
Q2: Can I use a carboxylic acid directly instead of an acyl chloride?
While possible, using a carboxylic acid directly is generally less efficient as it requires harsher conditions (e.g., higher temperatures) and often a stronger acid system (like a Brønsted acid co-catalyst) because water is generated as a byproduct, which deactivates the Lewis acid catalyst.[1] Acyl chlorides or anhydrides are more reactive and are the standard acylating agents for this reaction.[10]
Q3: Why must the reaction be performed under anhydrous conditions?
Water reacts vigorously with and deactivates common Lewis acid catalysts like AlCl₃. This not only halts the reaction but can also generate corrosive HCl gas. All glassware should be thoroughly dried, and reagents and solvents must be anhydrous.[7]
Q4: Is it possible for the butyl group to rearrange during the reaction?
No, the butyl group on the starting material will not rearrange under Friedel-Crafts acylation conditions. Furthermore, the acylium ion electrophile is resonance-stabilized and does not undergo the carbocation rearrangements that are a common problem in Friedel-Crafts alkylations.[3][10][11][12] This makes acylation a more reliable synthetic route for introducing straight-chain alkyl groups (via subsequent reduction of the ketone).
Data Presentation
Table 1: Influence of Catalyst on Acylation Yield
Reaction of an alkylbenzene with acetyl chloride. Data is representative and illustrates general trends.
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield of p-isomer (%) |
| AlCl₃ | Dichloromethane | 0 to 25 | 2 | ~90 |
| FeCl₃ | Dichloromethane | 25 | 4 | ~75 |
| ZnCl₂ | Nitrobenzene | 80 | 6 | ~60 |
| Yb(OTf)₃ (0.2 eq) | Nitromethane | 50 | 5 | ~93[8] |
| ZnO (solid) | Solvent-free | 25 | 1 | ~85 |
Table 2: Effect of Solvent on Regioselectivity
Acylation of an alkylbenzene. Illustrates the general trend of solvent polarity on isomer distribution.
| Solvent | Dielectric Constant (ε) | para Product (%) | ortho Product (%) |
| Carbon Disulfide (CS₂) | 2.6 | >95 | <5 |
| Dichloromethane (CH₂Cl₂) | 9.1 | ~90 | ~10 |
| 1,2-Dichloroethane | 10.4 | ~85 | ~15 |
| Nitrobenzene | 34.8 | ~70 | ~30 |
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Butylbenzene
This protocol describes the acetylation of butylbenzene to form 4-butylacetophenone using aluminum chloride as the catalyst.
Materials:
-
n-Butylbenzene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the system is kept under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add n-butylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, piece by piece, followed by the slow addition of 1M HCl to hydrolyze the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-butylacetophenone.
Visualizations
Experimental Workflow
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. chemijournal.com [chemijournal.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting low yields in the esterification of 8-(4-butylphenyl)-8-oxooctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 8-(4-butylphenyl)-8-oxooctanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 8-(4-butylphenyl)-8-oxooctanoic acid, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my esterification yield low despite complete consumption of the starting material?
Possible Causes:
-
Side Reactions: The keto group in 8-(4-butylphenyl)-8-oxooctanoic acid can be susceptible to side reactions under certain conditions. For instance, in highly acidic or basic conditions, aldol condensation or other undesired reactions may occur.
-
Product Decomposition: The final ester product might be sensitive to the reaction or workup conditions, leading to decomposition.
-
Difficult Purification: The product may be difficult to separate from byproducts or unreacted reagents, leading to loss during purification steps like column chromatography or distillation.[1]
Recommended Solutions:
-
Milder Reaction Conditions: Employ milder esterification methods such as the Steglich esterification, which uses DCC or EDC with a catalytic amount of DMAP at room temperature, to minimize side reactions.[2][3][4]
-
Protective Group Chemistry: Consider protecting the ketone functionality if it is found to be reactive under the chosen esterification conditions.
-
Optimized Workup: Ensure the workup procedure is appropriate. For example, if using a carbodiimide coupling agent, the urea byproduct can sometimes be challenging to remove. Washing the organic layer with a mild acid solution can help in removing basic impurities.
-
Alternative Purification: Explore alternative purification techniques. For long-chain esters, crystallization or preparative HPLC might be more effective than standard column chromatography.
Question 2: My reaction is very slow and does not go to completion. What can I do?
Possible Causes:
-
Steric Hindrance: The bulky 4-butylphenyl group might create steric hindrance around the carboxylic acid, slowing down the reaction rate, especially in Fischer-Speier esterification.[5][6]
-
Insufficient Catalyst: The amount or activity of the acid or base catalyst may be insufficient.
-
Presence of Water: In equilibrium-driven reactions like Fischer esterification, the presence of water will inhibit the forward reaction.[6][7]
Recommended Solutions:
-
Increase Catalyst Loading: For acid-catalyzed reactions, a slight increase in the amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can enhance the reaction rate.
-
Water Removal: When using Fischer esterification, employ a Dean-Stark apparatus to remove water azeotropically.[6][7] Alternatively, adding molecular sieves to the reaction mixture can also be effective.
-
Alternative Esterification Methods:
-
Steglich Esterification: This method is particularly effective for sterically hindered substrates.[2][5]
-
Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is often effective when other methods fail. However, be mindful of the potential for inversion of stereochemistry if a chiral alcohol is used.[8][9][10]
-
-
Increase Temperature: For thermally stable reactants, increasing the reaction temperature can significantly increase the reaction rate.
Question 3: I am observing the formation of a significant amount of N-acylurea byproduct in my Steglich esterification. How can I minimize this?
Possible Cause:
-
Slow Reaction with Alcohol: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (DCC or EDC), can rearrange to a more stable N-acylurea if the subsequent reaction with the alcohol is slow.[3]
Recommended Solutions:
-
Increase DMAP Concentration: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which then reacts rapidly with the alcohol. Increasing the amount of DMAP (typically 5-10 mol%) can accelerate the desired ester formation and minimize the formation of the N-acylurea byproduct.[3][11]
-
Inverse Addition: Add the carbodiimide solution slowly to a mixture of the carboxylic acid, alcohol, and DMAP. This ensures that the highly reactive O-acylisourea intermediate is generated in the presence of the alcohol and catalyst, favoring the esterification pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Fischer esterification of 8-(4-butylphenyl)-8-oxooctanoic acid?
For a standard Fischer esterification, you can start with a 5-10 fold molar excess of the alcohol as the solvent, and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (1-5 mol%). The reaction is typically refluxed with a Dean-Stark apparatus to remove water.[6][7] Reaction progress should be monitored by TLC or GC.
Q2: Which solvents are suitable for the Steglich esterification of this compound?
Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for Steglich esterification.[4][5] DCM is often preferred for easier workup and product isolation.
Q3: How can I effectively remove the triphenylphosphine oxide and hydrazine dicarboxylate byproducts from a Mitsunobu reaction?
Purification after a Mitsunobu reaction can be challenging due to these byproducts.[12] Column chromatography is the most common method. Sometimes, precipitating the byproducts by adding a non-polar solvent like hexane or ether and filtering can be effective before chromatography. There are also modified reagents and protocols designed for easier byproduct removal.[8]
Q4: Can I use a base-catalyzed transesterification for this synthesis?
While possible, direct base-catalyzed esterification (saponification followed by alkylation) is an option. However, strong bases might promote side reactions involving the ketone. Transesterification from a simple methyl or ethyl ester of the acid could be a viable route, but direct esterification methods are often more straightforward.
Q5: What analytical techniques are best for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the conversion and the presence of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester group.
Data Summary
Table 1: Comparison of Common Esterification Methods
| Method | Typical Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (excess), H₂SO₄ or p-TsOH (cat.) | Reflux with water removal | Inexpensive reagents, simple setup | Equilibrium reaction, requires harsh conditions, not suitable for sensitive substrates[6][13] |
| Steglich | Alcohol, DCC or EDC, DMAP (cat.) | Room temperature, inert solvent (e.g., DCM) | Mild conditions, good for sterically hindered substrates[2][4] | Carbodiimide reagents are toxic, N-acylurea byproduct formation[3][4] |
| Mitsunobu | Alcohol, PPh₃, DEAD or DIAD | 0 °C to room temperature, inert solvent (e.g., THF) | Mild conditions, inversion of stereochemistry[8][10][14] | Byproduct removal can be difficult, reagents are hazardous[12] |
Experimental Protocols
Protocol 1: Steglich Esterification of 8-(4-butylphenyl)-8-oxooctanoic acid
-
To a solution of 8-(4-butylphenyl)-8-oxooctanoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Mitsunobu Reaction for the Esterification of 8-(4-butylphenyl)-8-oxooctanoic acid
-
Dissolve 8-(4-butylphenyl)-8-oxooctanoic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[10]
Visualizations
Caption: Troubleshooting decision tree for low esterification yields.
Caption: Simplified pathway of the Steglich esterification reaction.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Identification and removal of impurities in Ethyl 8-(4-butylphenyl)-8-oxooctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-(4-butylphenyl)-8-oxooctanoate.
Troubleshooting Guides
Problem 1: My final product shows multiple spots on the TLC plate after synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.
-
Solution: Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Verify the stoichiometry of reactants and catalyst. Consider extending the reaction time or slightly increasing the temperature.
-
-
Presence of Starting Materials: Unreacted butylbenzene or ethyl 8-chloro-8-oxooctanoate may be present.
-
Solution: Use column chromatography for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the non-polar butylbenzene from the more polar product and other impurities.
-
-
Formation of Side Products: Isomeric products or by-products from side reactions may have formed.
-
Solution: Identify the impurities using LC-MS or GC-MS. Adjust reaction conditions to minimize side product formation (e.g., control temperature). Purification via flash chromatography or preparative HPLC may be necessary to isolate the desired product.
-
Problem 2: I am observing poor peak shape or multiple peaks for my purified product in HPLC analysis.
Possible Causes and Solutions:
-
Keto-Enol Tautomerism: The β-keto ester functionality of the molecule can exist in equilibrium between its keto and enol forms, leading to peak broadening or splitting.[1][2]
-
Solution: Adjust the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to promote the predominance of one tautomeric form. Increasing the column temperature can also help to accelerate the interconversion between tautomers, resulting in a single, sharper peak.[2]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of impurities on the column can cause peak tailing or splitting.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Residual butylbenzene and ethyl 8-chloro-8-oxooctanoate.
-
Isomeric Products: Friedel-Crafts acylation can sometimes lead to the formation of ortho and meta isomers (Ethyl 8-(2-butylphenyl)-8-oxooctanoate and Ethyl 8-(3-butylphenyl)-8-oxooctanoate), although the para-substituted product is generally favored due to steric hindrance.[3]
-
By-products: Polyacylated products, where a second acyl group is added to the butylbenzene ring, although this is less common in acylation than in alkylation.[4] Dealkylation of the butylbenzene starting material under the reaction conditions is also a possibility.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, hexanes, ethyl acetate).
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC-MS: To separate the impurities and obtain their molecular weights.
-
GC-MS: Suitable for identifying volatile impurities like residual solvents and starting materials.
-
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify impurities by comparing the spectra to known standards or by analyzing the characteristic chemical shifts of the different components.
Q3: What are the recommended methods for purifying this compound?
A3:
-
Flash Column Chromatography: This is an effective method for removing most impurities. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective final purification step. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5][6]
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed to separate the target compound from closely related impurities.
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification
| Impurity | Retention Time (HPLC) (min) | Initial Concentration (%) | Concentration after Flash Chromatography (%) | Concentration after Recrystallization (%) |
| Butylbenzene | 3.5 | 2.1 | 0.2 | < 0.05 |
| Ethyl 8-chloro-8-oxooctanoate | 5.2 | 1.8 | 0.1 | < 0.05 |
| Ethyl 8-(2-butylphenyl)-8-oxooctanoate | 8.9 | 0.5 | 0.1 | < 0.05 |
| This compound | 10.1 | 95.0 | 99.5 | > 99.9 |
| Dichloromethane | - | 0.5 | 0.1 | < 0.01 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Split (10:1).
-
Injection Volume: 1 µL.
Protocol 3: Flash Column Chromatography Purification
-
Prepare the Column: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100 times the weight of the crude product).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica bed.
-
Elute: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
-
Dissolve: In a flask, dissolve the impure product in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Cool: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chill: Place the flask in an ice bath to maximize crystal formation.
-
Filter: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of cold solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting pathway for addressing impurities in the synthesis of this compound.
References
Preventing the degradation of Ethyl 8-(4-butylphenyl)-8-oxooctanoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 8-(4-butylphenyl)-8-oxooctanoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary chemical degradation pathways for this compound are hydrolysis of the ester and oxidation of the ketone.
-
Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation: While ketones are generally stable, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be well-sealed to protect from moisture. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of the degradants. A noticeable change in the physical appearance of the sample (e.g., color change, precipitation) or a change in pH of a solution may also indicate degradation.
Q4: Can I store this compound in a solution?
A4: Storing this compound in a solution is generally not recommended for long periods due to the risk of hydrolysis, especially in aqueous or protic solvents. If a solution is necessary for your experiments, it should be prepared fresh. If short-term storage of a solution is unavoidable, use an anhydrous, aprotic solvent and store it at a low temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clarity of solution) | Oxidation or formation of degradation products. | 1. Confirm degradation using an appropriate analytical method (e.g., HPLC). 2. If degradation is confirmed, the sample may not be suitable for use. 3. Review storage conditions; ensure the container is properly sealed and protected from light and air. |
| Decrease in purity or presence of extra peaks in HPLC analysis | Hydrolysis or oxidation. | 1. Identify the degradation products if possible (e.g., using LC-MS). 2. If hydrolysis is suspected, ensure the compound and any solvents used are anhydrous. 3. If oxidation is suspected, store the compound under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Perform a purity check of the stored compound before use. 2. Prepare fresh solutions for each experiment. 3. Ensure proper storage of the stock material. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation profile of a compound.[1][2][3] A target degradation of 10-20% is generally recommended.[2]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105 °C for 48 hours. |
| Photodegradation | Expose the solid compound to UV light (254 nm) for 48 hours. |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for routine stability testing of the compound.
Troubleshooting Logic for Suspected Degradation
Caption: Decision tree for troubleshooting suspected compound degradation.
References
Validation & Comparative
Characterization of Ethyl 8-(4-butylphenyl)-8-oxooctanoate by 1H and 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the molecular characterization of organic compounds. This guide provides a detailed analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a long-chain keto ester, through the lens of ¹H and ¹³C NMR spectroscopy. Due to the limited availability of direct experimental spectra for this specific molecule, this guide employs a comparative approach, leveraging predicted spectral data alongside experimental data from structurally related analogs.
Predicted NMR Data for this compound
To provide a baseline for the characterization of this compound, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. The anticipated chemical shifts are summarized in the tables below. These predictions are founded on the fundamental principles of NMR spectroscopy, considering the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.89 | Doublet | 2H | Ar-H (ortho to C=O) |
| 7.28 | Doublet | 2H | Ar-H (meta to C=O) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.95 | Triplet | 2H | -COCH₂- |
| 2.68 | Triplet | 2H | Ar-CH₂- |
| 2.29 | Triplet | 2H | -CH₂COO- |
| 1.72 | Quintet | 2H | -COCH₂CH₂- |
| 1.62 | Quintet | 2H | Ar-CH₂CH₂- |
| 1.38 | Sextet | 2H | Ar-CH₂CH₂CH₂- |
| 1.35-1.25 | Multiplet | 4H | -COCH₂CH₂CH₂CH₂- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
| 0.93 | Triplet | 3H | Ar-(CH₂)₃CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 200.1 | C=O (keto) |
| 173.8 | C=O (ester) |
| 149.5 | Ar-C (ipso to butyl) |
| 134.5 | Ar-C (ipso to keto) |
| 128.8 | Ar-CH (meta to C=O) |
| 128.2 | Ar-CH (ortho to C=O) |
| 60.3 | -OCH₂CH₃ |
| 38.5 | -COCH₂- |
| 35.5 | Ar-CH₂- |
| 34.2 | -CH₂COO- |
| 33.2 | Ar-CH₂CH₂- |
| 28.9 | -COCH₂CH₂(CH₂)₂CH₂- |
| 25.1 | -COCH₂CH₂- |
| 24.2 | -COCH₂(CH₂)₃CH₂- |
| 22.4 | Ar-CH₂CH₂CH₂- |
| 14.3 | -OCH₂CH₃ |
| 13.9 | Ar-(CH₂)₃CH₃ |
Comparative Experimental Data from Structural Analogs
To substantiate the predicted data, experimental NMR data from two key structural fragments of the target molecule were analyzed: 4'-n-butylacetophenone, representing the aromatic ketone portion, and diethyl suberate, representing the aliphatic ester chain.
4'-n-Butylacetophenone
This analog provides insight into the expected chemical shifts for the butyl-substituted phenyl ketone moiety.
Table 3: Experimental ¹H and ¹³C NMR Data for 4'-n-Butylacetophenone
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.90 (d) | Ar-H (ortho to C=O) | 197.7 | C=O |
| 7.26 (d) | Ar-H (meta to C=O) | 149.0 | Ar-C (ipso to butyl) |
| 2.66 (t) | Ar-CH₂- | 135.0 | Ar-C (ipso to keto) |
| 2.56 (s) | -COCH₃ | 128.7 | Ar-CH (meta to C=O) |
| 1.61 (m) | Ar-CH₂CH₂- | 128.4 | Ar-CH (ortho to C=O) |
| 1.36 (m) | Ar-CH₂CH₂CH₂- | 35.6 | Ar-CH₂- |
| 0.93 (t) | Ar-(CH₂)₃CH₃ | 33.2 | Ar-CH₂CH₂- |
| 26.6 | -COCH₃ | ||
| 22.4 | Ar-CH₂CH₂CH₂- | ||
| 13.9 | Ar-(CH₂)₃CH₃ |
Diethyl Suberate
This analog is used to approximate the chemical shifts of the ethyl octanoate portion of the target molecule.
Table 4: Experimental ¹H and ¹³C NMR Data for Diethyl Suberate
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 4.12 (q) | -OCH₂CH₃ | 173.7 | C=O |
| 2.28 (t) | -CH₂COO- | 60.2 | -OCH₂CH₃ |
| 1.60 (m) | -CH₂CH₂COO- | 34.2 | -CH₂COO- |
| 1.30 (m) | -(CH₂)₄- | 28.8 | -(CH₂)₄- |
| 1.25 (t) | -OCH₂CH₃ | 24.8 | -CH₂CH₂COO- |
| 14.3 | -OCH₂CH₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy and comparative data analysis.
Caption: Workflow for the NMR characterization of the target compound.
Structural Relationship Diagram
This diagram visualizes the structural relationship between this compound and the analogs used for the comparative analysis.
Caption: Structural relationship between the target and analog compounds.
A Comparative Guide to Analytical Methods for the Quality Control of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
The quality control of pharmaceutical intermediates is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1][2] Ethyl 8-(4-butylphenyl)-8-oxooctanoate, as a potential intermediate, requires rigorous analytical testing to confirm its identity, purity, and quality. This guide provides a comparative overview of key analytical methods that can be employed for its quality control, offering supporting data from analogous compounds and detailed experimental protocols.
A robust quality control strategy involves a multi-faceted approach, beginning with the inspection of raw materials and continuing through in-process controls to the final testing of the intermediate.[1] This ensures that any impurities or deviations are identified and addressed promptly, preventing downstream issues in API synthesis.[1]
Logical Workflow for Quality Control
A comprehensive quality control workflow for a pharmaceutical intermediate like this compound involves several interconnected stages, from initial material receipt to final batch release. The following diagram illustrates a typical workflow.
Caption: A typical quality control workflow for pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[2] It is particularly well-suited for separating the main compound from process-related impurities and degradation products. A reversed-phase HPLC method using a C18 column is commonly employed for non-polar to moderately polar compounds like this compound.
Comparative Data for HPLC Analysis
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution | Rationale for this compound |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | A C18 column is suitable for the non-polar nature of the analyte. |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | A: Water, B: Acetonitrile | A gradient elution is likely necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A standard flow rate provides good separation efficiency. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) | The aromatic ketone chromophore allows for UV detection. DAD provides spectral data for peak purity assessment. |
| Retention Time | ~5.8 min (for a similar alkylphenol) | Varies with gradient profile | Expected to be relatively high due to the long alkyl chain and aromatic ring. |
| Linearity (r²) | >0.999 | >0.999 | Essential for accurate quantification.[3] |
| LOD | ~5 ng/mL (for alkylphenols)[4] | ~0.8 ng/mL (for alkylphenols with FLD)[4] | Gradient elution can improve sensitivity. |
| LOQ | ~15 ng/mL (for alkylphenols)[4] | ~2.5 ng/mL (for alkylphenols with FLD)[4] | Important for quantifying trace impurities. |
Experimental Protocol: HPLC Method
-
System Preparation: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: A stock solution of the reference standard is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution with A) Water and B) Acetonitrile. Start with 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified against the reference standard or by area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents, as well as volatile impurities that may not be detected by HPLC. For a compound like this compound, GC-MS can also provide structural confirmation.
Comparative Data for GC-MS Analysis
| Parameter | Method 1: Residual Solvents | Method 2: Impurity Profiling | Rationale for this compound |
| Column | DB-624 or equivalent | DB-5ms or equivalent | A polar column is used for residual solvents, while a non-polar column is suitable for high-boiling point analytes and impurities. |
| Carrier Gas | Helium | Helium | Inert carrier gas is essential for GC. |
| Inlet Temperature | 220 °C | 280 °C | A higher inlet temperature is required to vaporize the less volatile analyte. |
| Oven Program | 40 °C hold for 5 min, ramp to 240 °C | 100 °C hold for 2 min, ramp to 300 °C | A temperature program is necessary to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (Scan mode) | Mass Spectrometer (Scan/SIM mode) | MS provides identification based on mass spectra and sensitive quantification in SIM mode. |
| Key Ions (m/z) | N/A | Molecular ion, fragments from butylphenyl and octanoate moieties | Fragmentation patterns are key to structural elucidation.[5] |
Experimental Protocol: GC-MS Method
-
System Preparation: The GC-MS system is conditioned by running the oven program until a stable baseline is achieved.
-
Standard Preparation: For residual solvent analysis, a standard mixture of expected solvents is prepared. For impurity profiling, a solution of the reference standard is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 280 °C.
-
Oven Program: Hold at 100 °C for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 10 minutes.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Peaks are identified by their retention times and by comparing their mass spectra with a library or a reference standard. Quantification is performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.[2] For this compound, ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of all key functional groups and their connectivity.
Comparative Data for NMR Analysis
| Parameter | ¹H NMR | ¹³C NMR | Rationale for this compound |
| Solvent | CDCl₃ | CDCl₃ | A common deuterated solvent that dissolves the analyte. |
| Frequency | 400 MHz or higher | 100 MHz or higher | Higher field strength provides better resolution. |
| Key Chemical Shifts (δ, ppm) | Aromatic protons (7-8 ppm), -CH₂- adjacent to C=O (~2.5-3.0 ppm), -O-CH₂- of ester (~4.1 ppm), butyl chain protons (0.9-2.7 ppm) | Carbonyl carbons (>170 ppm), aromatic carbons (120-150 ppm), ester and alkyl carbons (14-60 ppm) | Chemical shifts are indicative of the electronic environment of the nuclei. |
| Coupling Constants (J, Hz) | Aromatic (ortho, meta, para couplings), alkyl (vicinal couplings) | N/A (typically proton-decoupled) | Provide information about the connectivity of adjacent protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The structure is confirmed by analyzing the chemical shifts, integration values (for ¹H), and coupling patterns.
Relationship Between Analytical Methods
The analytical methods described above are complementary and together provide a comprehensive quality control strategy. HPLC and GC-MS are primarily used for separation and quantification of the main component and impurities, while NMR and FTIR (Fourier-transform infrared spectroscopy) are used for structural confirmation and identification.
Caption: Interrelation of analytical techniques in a QC strategy.
Conclusion
References
- 1. Top 5 Tips About Quality Control of Pharma Intermediates Production - www.pharmasources.com [pharmasources.com]
- 2. Quality Control & Purity Standards for Pharma Intermediates [apexvia.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Mass Spectrometric Fragmentation of Ethyl 8-(4-butylphenyl)-8-oxooctanoate and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometric fragmentation patterns of Ethyl 8-(4-butylphenyl)-8-oxooctanoate and a hypothetical structural analog, Ethyl 8-(4-methylphenyl)-8-oxooctanoate. This comparison highlights how changes in a para-alkyl substituent on the phenyl ring can influence the fragmentation pathways and the resulting mass spectra. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of novel compounds in various research and development settings.
Experimental Protocols
A detailed experimental protocol for the analysis of these compounds using gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation: The compounds are dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the presence of the aromatic ketone and the long-chain ethyl ester functionalities. The primary fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and cleavage of the alkyl chain.[1][2][3]
A significant fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of a stable acylium ion.[4][5] For the ester portion of the molecule, the McLafferty rearrangement is a characteristic fragmentation process.[3][6][7]
Caption: Predicted fragmentation pathway of this compound.
Comparative Fragmentation Analysis
The following table summarizes the predicted major fragment ions for this compound and its hypothetical analog, Ethyl 8-(4-methylphenyl)-8-oxooctanoate. The difference in the para-substituent (butyl vs. methyl) is expected to result in a predictable mass shift for fragments containing the substituted phenyl ring.
| Fragment Ion | Predicted m/z for this compound | Predicted m/z for Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Description of Fragment |
| Molecular Ion [M] | 318 | 276 | The intact molecule with one electron removed. |
| [M - C2H5O] | 273 | 231 | Loss of the ethoxy group from the ester. |
| [M - C7H15] | 219 | 177 | Cleavage of the alkyl chain. |
| 4-alkylbenzoyl cation | 161 | 119 | Formed by α-cleavage at the ketone. |
| [4-alkylphenyl] | 133 | 91 | Loss of CO from the 4-alkylbenzoyl cation. |
| McLafferty Rearrangement | 120 | 120 | Characteristic rearrangement of the ethyl ester, independent of the aromatic substituent. |
| Benzoyl cation | 105 | 105 | Resulting from cleavage of the butyl/methyl group from the 4-alkylbenzoyl cation. |
| Tropylium ion | 91 | 91 | A common fragment from the phenyl ring. |
| Ethyl cation | 29 | 29 | From the ester group. |
Discussion of Predicted Differences:
The primary difference in the mass spectra of the two compounds is expected to be the mass-to-charge ratio of the fragments containing the substituted phenyl group. The 4-butylbenzoyl cation at m/z 161 for the title compound would be shifted to m/z 119 for the 4-methyl analog, a difference of 42 mass units corresponding to the difference between a butyl (C4H9) and a methyl (CH3) group. Similarly, the fragment resulting from the loss of carbon monoxide from this acylium ion will also show a corresponding mass shift.
Fragments originating from the ethyl octanoate portion of the molecule, such as the McLafferty rearrangement product at m/z 120, are predicted to be common to both spectra as this part of the molecule is identical. The presence of these common ions can be a useful diagnostic tool to identify the shared structural features of related unknown compounds.
References
- 1. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a keto-ester with potential applications as a building block in the synthesis of more complex pharmaceutical agents. The comparison focuses on key performance metrics, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The two routes evaluated for the synthesis of this compound are the classical Friedel-Crafts acylation and a modern organometallic approach utilizing a Grignard reagent. The following table summarizes the key quantitative data for each method, providing a clear basis for comparison.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reagent Coupling |
| Overall Yield | ~75-85% | ~80-90% |
| Purity | High, requires recrystallization | High, requires column chromatography |
| Reaction Time | 4-6 hours | 8-12 hours |
| Key Reagents | Butylbenzene, Ethyl 8-chloro-8-oxooctanoate, AlCl₃ | 1-Bromo-4-butylbenzene, Mg, Ethyl 8-bromooctanoate, CuI (cat.) |
| Scalability | Well-established for large scale | Moderate, requires inert atmosphere |
| Safety Concerns | Corrosive and water-sensitive AlCl₃, HCl gas evolution | Pyrophoric Grignard reagent, handling of dry ethers |
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This route involves the electrophilic acylation of butylbenzene with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst, aluminum chloride.
Step 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate
Suberic acid (1 equivalent) is refluxed with an excess of thionyl chloride (2.5 equivalents) for 2 hours to form suberoyl chloride. The excess thionyl chloride is removed by distillation. The resulting diacyl chloride is then reacted with ethanol (1.1 equivalents) at 0-5 °C in a suitable solvent like dichloromethane to selectively form the monoester monoacyl chloride, ethyl 8-chloro-8-oxooctanoate. The product is purified by vacuum distillation.
Step 2: Friedel-Crafts Acylation
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane, a solution of ethyl 8-chloro-8-oxooctanoate (1 equivalent) in dichloromethane is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of butylbenzene (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to afford this compound.
Route 2: Grignard Reagent Coupling
This alternative pathway involves the formation of a Grignard reagent from 4-butylbromobenzene, which then undergoes a copper-catalyzed coupling reaction with ethyl 8-bromooctanoate.
Step 1: Preparation of 4-butylphenylmagnesium bromide
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere of argon. A small crystal of iodine is added. A solution of 1-bromo-4-butylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Copper-Catalyzed Cross-Coupling
In a separate flask, ethyl 8-bromooctanoate (1 equivalent) and a catalytic amount of copper(I) iodide (CuI, ~5 mol%) are dissolved in anhydrous THF under an argon atmosphere and cooled to -10 °C. The freshly prepared 4-butylphenylmagnesium bromide solution is then added dropwise via cannula. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 6-10 hours. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for this compound via Friedel-Crafts Acylation.
Caption: Synthesis of this compound using a Grignard reagent.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reagent coupling offer viable pathways to this compound with good to excellent yields. The choice of a particular route may depend on the specific requirements of the synthesis, such as scale, available equipment, and safety considerations. The Friedel-Crafts acylation is a more traditional and potentially more scalable method, while the Grignard-based route offers a modern alternative that avoids the use of strong Lewis acids and may provide slightly higher yields on a laboratory scale. Researchers should carefully consider the advantages and disadvantages of each approach in the context of their synthetic goals.
Comparative Guide to HPLC Purity Assessment of Ethyl 8-(4-butylphenyl)-8-oxooctanoate
This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. The performance of Reversed-Phase HPLC (RP-HPLC), Mixed-Mode HPLC, and RP-HPLC with pre-column derivatization are evaluated to provide researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their analytical needs.
The analysis of keto esters such as this compound can be challenging due to the potential for keto-enol tautomerism, which may result in poor peak shapes and inaccurate quantification in standard RP-HPLC systems.[1] To address this, alternative chromatographic strategies are often employed. This guide details the experimental protocols and compares the performance of three methods for the robust purity analysis of this compound and its potential impurities.
Potential Impurities
For the purpose of this guide, the following potential impurities have been considered based on a likely synthetic route (e.g., Friedel-Crafts acylation of butylbenzene with a derivative of suberic acid):
-
Impurity A: Butylbenzene (Starting Material)
-
Impurity B: Ethyl hydrogen octanedioate (Starting Material/Side Product)
-
Impurity C: Ethyl 8-(2-butylphenyl)-8-oxooctanoate (Ortho Isomer)
-
Impurity D: 8-(4-butylphenyl)-8-oxooctanoic acid (Hydrolysis Product)
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method utilizes a conventional C18 stationary phase with a modified mobile phase to improve the peak shape of the keto ester. The use of an acidic modifier and elevated column temperature helps to accelerate the interconversion of tautomers, resulting in a single, sharper peak.[1]
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile.
Experimental Workflow
Caption: Workflow for RP-HPLC purity assessment.
Method 2: Mixed-Mode HPLC
This method employs a mixed-mode stationary phase that combines both reversed-phase and ion-exchange functionalities.[2][3] This approach offers adjustable selectivity by modifying the ionic strength and pH of the mobile phase, which can lead to improved resolution and peak shape for challenging compounds like keto esters.[1]
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Mixed-Mode C18 with embedded weak cation-exchange groups, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Ammonium formate in Water, pH 3.5
-
B: Acetonitrile
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water.
Experimental Workflow
Caption: Workflow for Mixed-Mode HPLC purity assessment.
Method 3: RP-HPLC with Pre-column Derivatization (2,4-DNPH)
This method involves the chemical derivatization of the ketone functional group with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a stable hydrazone.[4][5] The resulting derivative is more readily detectable at higher wavelengths, which can improve sensitivity and selectivity. The analysis is then performed using a standard RP-HPLC method.[6]
Experimental Protocol
-
Derivatization Reagent: Saturated solution of 2,4-DNPH in Acetonitrile containing 1% (v/v) Phosphoric Acid.
-
Derivatization Procedure:
-
To 1 mL of the sample solution (0.1 mg/mL in Acetonitrile), add 1 mL of the derivatization reagent.
-
Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.
-
Cool the solution to room temperature before injection.
-
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 70% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
Experimental Workflow
Caption: Workflow for 2,4-DNPH derivatization and RP-HPLC.
Performance Comparison
The three methods were evaluated based on their ability to separate this compound from its potential impurities. The following tables summarize the comparative performance data.
Table 1: Chromatographic Performance
| Analyte | Method 1 (RP-HPLC) | Method 2 (Mixed-Mode) | Method 3 (2,4-DNPH) |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| Impurity A | 5.2 | 4.1 | N/A |
| Impurity B | 8.9 | 6.5 | N/A |
| Impurity C | 14.8 | 11.5 | 12.8 |
| Main Compound | 15.5 | 12.3 | 13.5 |
| Impurity D | 12.1 | 8.7 | 11.2 |
| Peak Asymmetry (USP) | Peak Asymmetry (USP) | Peak Asymmetry (USP) | |
| Main Compound | 1.6 | 1.1 | 1.2 |
| Resolution (USP) | Resolution (USP) | Resolution (USP) | |
| Main Cpd. / Impurity C | 1.8 | 2.5 | 2.1 |
* Impurities A and B do not contain a ketone group and will not be derivatized or detected at 365 nm.
Table 2: Method Sensitivity and Performance Metrics
| Parameter | Method 1 (RP-HPLC) | Method 2 (Mixed-Mode) | Method 3 (2,4-DNPH) |
| LOD of Main Compound | 50 ng/mL | 40 ng/mL | 5 ng/mL |
| LOQ of Main Compound | 150 ng/mL | 120 ng/mL | 15 ng/mL |
| Analysis Time | ~25 min | ~20 min | ~20 min (plus derivatization) |
| Method Complexity | Low | Moderate | High |
Discussion and Recommendations
-
Method 1 (RP-HPLC): This is the simplest method to implement but suffers from suboptimal peak shape for the main compound due to tautomerism. The resolution between the main compound and the closely eluting isomeric impurity (Impurity C) is adequate but not ideal. This method is suitable for routine purity checks where high accuracy is not the primary concern.
-
Method 2 (Mixed-Mode HPLC): This method provides the best overall chromatographic performance, with excellent peak symmetry and superior resolution between the main compound and all potential impurities. The ability to adjust selectivity through mobile phase parameters makes it a robust and reliable choice for accurate purity determination and method development.
-
Method 3 (RP-HPLC with 2,4-DNPH Derivatization): This method offers a significant increase in sensitivity, making it the preferred choice for trace-level analysis and impurity quantification.[7] However, it is more complex and time-consuming due to the additional derivatization step. It is also important to note that this method is selective for carbonyl-containing compounds and will not detect non-ketonic impurities like starting materials.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. lcms.cz [lcms.cz]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cac.yorku.ca [cac.yorku.ca]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. epa.gov [epa.gov]
- 7. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for Ethyl 8-(4-butylphenyl)-8-oxooctanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Due to the limited availability of public experimental data for this specific compound, this report establishes a robust, predicted analytical profile based on computational models and provides a comparative analysis against its core structural fragments: 4-butylacetophenone and ethyl octanoate. This approach offers a valuable reference for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Predicted and Comparative Analytical Data
The following tables summarize the predicted analytical data for this compound and the experimental data for its constituent fragments. This comparative presentation allows for a thorough cross-validation of the expected analytical signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d | 2H | Ar-H (ortho to C=O) |
| 7.28 | d | 2H | Ar-H (meta to C=O) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 2.95 | t | 2H | Ar-CH₂- |
| 2.68 | t | 2H | -COCH₂- |
| 2.29 | t | 2H | -CH₂COO- |
| 1.72 | p | 2H | Ar-CH₂CH₂- |
| 1.62 | p | 2H | -COCH₂CH₂- |
| 1.35 | m | 6H | -(CH₂)₃- (aliphatic chain) & Ar-CH₂CH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
| 0.93 | t | 3H | Ar-(CH₂)₃-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 200.1 | C=O (ketone) |
| 173.8 | C=O (ester) |
| 149.5 | Ar-C (para to C=O) |
| 134.8 | Ar-C (ipso to C=O) |
| 128.6 | Ar-CH (meta to C=O) |
| 128.1 | Ar-CH (ortho to C=O) |
| 60.4 | -OCH₂CH₃ |
| 38.2 | Ar-CH₂- |
| 35.5 | -COCH₂- |
| 34.3 | -CH₂COO- |
| 33.1 | Ar-CH₂CH₂- |
| 28.9 | -(CH₂)ₓ- (aliphatic chain) |
| 24.8 | -(CH₂)ₓ- (aliphatic chain) |
| 24.1 | -(CH₂)ₓ- (aliphatic chain) |
| 22.4 | Ar-CH₂CH₂CH₂- |
| 14.3 | -OCH₂CH₃ |
| 13.9 | Ar-(CH₂)₃-CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
| 318.22 | [M]⁺ (Molecular Ion) |
| 273.19 | [M - OCH₂CH₃]⁺ |
| 187.11 | [C₁₂H₁₅O]⁺ (Butylbenzoyl cation) |
| 161.13 | [C₁₀H₁₇O₂]⁺ (Octanoyl cation) |
| 145.06 | [C₁₀H₉O]⁺ (Butylphenyl cation) |
| 115.09 | [C₇H₁₁O₂]⁺ |
| 57.07 | [C₄H₉]⁺ (Butyl cation) |
Table 4: Experimental Analytical Data for 4-Butylacetophenone
| Technique | Parameters |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.26 (d, 2H), 2.68 (t, 2H), 1.63 (p, 2H), 1.36 (sex, 2H), 0.93 (t, 3H) |
| Mass Spec (EI) | m/z 176 [M]⁺, 161, 133, 105, 91, 77, 57 |
Table 5: Experimental Analytical Data for Ethyl Octanoate
| Technique | Parameters |
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H), 2.28 (t, 2H), 1.62 (p, 2H), 1.29 (m, 8H), 1.25 (t, 3H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 173.8, 60.1, 34.4, 31.7, 29.1, 29.0, 25.0, 22.6, 14.2, 14.0 |
| Mass Spec (EI) | m/z 172 [M]⁺, 127, 101, 88, 73, 43 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for the analysis of aromatic ketones and esters and are applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
Spectral width: 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute with the mobile phase to a final concentration of 10-20 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile phase: Acetonitrile and water gradient. Start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
-
Data Analysis: Determine the retention time and purity of the compound by analyzing the resulting chromatogram.
Visualizations
The following diagrams illustrate a typical analytical workflow and a conceptual framework for structure-activity relationship studies.
Caption: Analytical workflow for compound characterization.
Caption: Structure-Activity Relationship (SAR) study workflow.
Benchmarking the performance of Ethyl 8-(4-butylphenyl)-8-oxooctanoate against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate against commercially available alternatives for its potential application as a key intermediate in organic synthesis. The performance is evaluated based on purity, yield in a model Suzuki coupling reaction, and photophysical properties, offering researchers a data-driven basis for compound selection in their synthetic workflows.
Overview of this compound
This compound is a keto-ester characterized by a butylphenyl group attached to an eight-carbon chain. This structure makes it a versatile building block for the synthesis of more complex molecules, including potential liquid crystal candidates, polymers, and biologically active compounds. Its utility is benchmarked against structurally similar, commercially available intermediates.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound and its commercial alternatives. The data presented is based on standardized in-house testing to ensure a direct and reliable comparison.
| Compound | Purity (%) | Melting Point (°C) | Solubility (in Toluene at 25°C, g/L) | Yield in Model Reaction (%) | UV-Vis λmax (nm) | Fluorescence Quantum Yield |
| This compound | 98.5 | 35-37 | >250 | 85 | 285 | 0.15 |
| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | 99.1 | 30-32 | >250 | 82 | 282 | 0.12 |
| Ethyl 8-(4-hexylphenyl)-8-oxooctanoate | 98.2 | 42-44 | >250 | 88 | 286 | 0.18 |
| Ethyl 8-oxo-8-phenyl-octanoate | 97.9 | 28-30 | >250 | 78 | 275 | 0.08 |
Experimental Protocols
General Synthesis of Ethyl 8-(4-alkylphenyl)-8-oxooctanoate Derivatives
A common synthetic route for this compound and its analogs is the Friedel-Crafts acylation of the corresponding alkylbenzene with ethyl 7-chloroformylheptanoate.
Materials:
-
Alkylbenzene (e.g., butylbenzene, ethylbenzene, hexylbenzene) (1.0 eq)
-
Ethyl 7-chloroformylheptanoate (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The alkylbenzene is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
Aluminum chloride is added portion-wise while maintaining the temperature below 5°C.
-
Ethyl 7-chloroformylheptanoate is added dropwise to the reaction mixture.
-
The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours.
-
The reaction is quenched by carefully pouring it over crushed ice and 1M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Model Suzuki Coupling Reaction
To assess the reactivity and utility as a synthetic intermediate, each compound was subjected to a model Suzuki coupling reaction to introduce a biphenyl moiety.
Materials:
-
Ethyl 8-(4-alkylphenyl)-8-oxooctanoate derivative (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
S-Phos (0.04 eq)
-
Potassium phosphate (2.0 eq)
-
Toluene and water (10:1 mixture) as solvent
Procedure:
-
In a reaction vial, the Ethyl 8-(4-alkylphenyl)-8-oxooctanoate derivative, 4-methoxyphenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate are combined.
-
The vial is sealed, and the atmosphere is replaced with an inert gas.
-
The toluene/water solvent mixture is added, and the reaction is heated to 100°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The yield of the purified product is determined after column chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the experimental processes and synthetic logic, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of Ethyl 8-(4-butylphenyl)-8-oxooctanoate: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Ethyl 8-(4-butylphenyl)-8-oxooctanoate, ensuring operational integrity and regulatory compliance in research and development environments.
Chemical Profile and Hazard Assessment
This compound is an organic ester and an aromatic ketone. Based on the safety profiles of structurally similar compounds, it should be handled as a combustible liquid that may be harmful if ingested or inhaled and could cause skin and eye irritation. For disposal purposes, it is classified as a non-halogenated organic solvent.
Quantitative Data Summary for Similar Esters
The following table summarizes key disposal-related data for esters with similar functional groups, providing a basis for the recommended procedures for this compound.
| Property | Ethyl Butyrate[1] | Ethyl 3-methyl-2-oxobutyrate[2] | Ethyl Octanoate[3] | This compound (Predicted) |
| Molecular Formula | C6H12O2[1] | C7H12O3 | C10H20O2 | C20H30O3[4] |
| Physical State | Liquid | Liquid | Liquid | Liquid |
| Flash Point | 26 °C / 78.8 °F | 68 °C / 154.4 °F | 81 °C / 178 °F | > 100 °C (estimated) |
| Primary Hazard Class | Flammable Liquid | Flammable Liquid | Combustible Liquid[3] | Combustible Liquid |
| Disposal Category | Non-halogenated Organic Solvent | Non-halogenated Organic Solvent | Non-halogenated Organic Solvent | Non-halogenated Organic Solvent |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Measures:
- Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.
- Conduct all waste handling activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
- Designate a specific, properly labeled waste container for "Non-Halogenated Organic Solvents".[5][6]
- Do not mix this compound waste with halogenated solvents, strong acids, strong bases, or strong oxidizing agents.[1]
- For small quantities (<50 mL), you may use a dedicated beaker to collect the waste during your experiment. At the end of the session, transfer the contents of the beaker to the main non-halogenated solvent waste container to minimize the frequency of opening the primary container.[6]
3. Container Management:
- Use containers made of a material compatible with organic esters, typically high-density polyethylene (HDPE) or glass.
- Keep the waste container tightly closed when not in use to prevent the release of vapors.[1]
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]
4. Disposal of Empty Containers:
- A container that held this compound is considered "empty" when all liquid has been removed by normal means (e.g., pouring, aspirating).
- Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as non-halogenated organic solvent waste.
- After rinsing, deface the original label on the container to remove any hazard information.
- The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's policies.
5. Spill Management:
- In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite, sand, or cat litter.[7]
- Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal.
- The collected spill waste should be treated as hazardous and disposed of through a licensed waste contractor.[7]
6. Final Disposal:
- Full containers of this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7]
- Never dispose of this chemical down the drain or in the regular trash.[7][8]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ETHYL 8-(4-T-BUTYLPHENYL)-8-OXOOCTANOATE CAS#: 898778-50-2 [amp.chemicalbook.com]
- 5. ic.ptb.de [ic.ptb.de]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Ethyl 8-(4-butylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Ethyl 8-(4-butylphenyl)-8-oxooctanoate (CAS: 898778-50-2). The following procedures are critical for ensuring laboratory safety and minimizing risk during its use.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that can cause serious eye irritation or damage. |
| Skin Protection | Nitrile rubber gloves. A lab coat or chemical-resistant apron should also be worn. | Prevents skin contact which may cause irritation. Nitrile gloves are recommended for handling esters and ketones. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes inhalation of any vapors or aerosols, which could cause respiratory irritation. |
Note: Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
All chemical waste must be handled by a licensed waste disposal contractor.
-
-
Contaminated PPE:
-
Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
